molecular formula C10H8ClN3 B1468170 2-(2-Chlorophenyl)pyrimidin-4-amine CAS No. 1250898-11-3

2-(2-Chlorophenyl)pyrimidin-4-amine

Cat. No.: B1468170
CAS No.: 1250898-11-3
M. Wt: 205.64 g/mol
InChI Key: SBJZNUPTZTYPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C10H8ClN3 and a molecular weight of 205.64 g/mol. This specialty chemical belongs to the pyrimidine class, a privileged scaffold in medicinal chemistry and drug discovery. Pyrimidine derivatives, particularly 4-aminopyrimidines, are extensively investigated as core structures for developing novel therapeutic agents due to their ability to mimic naturally occurring heterocycles and interact with diverse biological targets . While specific biological data for this isomer is limited in the public domain, closely related structural analogs demonstrate significant research value. For instance, 4-aminopyrimidine derivatives have been synthesized and explored as potent inhibitors of pro-angiogenic receptor tyrosine kinases (RTKs) such as VEGFR-2 and PDGFR-β, which are critical targets in anti-cancer research . Furthermore, pyrimidin-4-amine cores have been strategically utilized in the synthesis of fused ring systems like pyrrolo[3,2-d]pyrimidin-4-amines, which exhibit promising antitumor activity by inhibiting microtubule depolymerization and displaying potent antiproliferative effects against various cancer cell lines, sometimes with efficacy comparable to established compounds like combretastatin A-4 . The 4-aminopyrimidine structure is also a key intermediate in modern synthetic organic chemistry. It can be synthesized via methods such as nucleophilic aromatic substitution of a corresponding chloropyrimidine, and it serves as a versatile building block for constructing more complex, functionally diverse molecular libraries . Researchers value this compound for exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-(2-chlorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJZNUPTZTYPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(2-Chlorophenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, characterization, and application of 2-(2-Chlorophenyl)pyrimidin-4-amine , a specialized heterocyclic scaffold used in medicinal chemistry.

Part 1: Compound Identity & Strategic Context[1]

Chemical Identity

This guide focuses on 2-(2-Chlorophenyl)pyrimidin-4-amine , a critical intermediate in the development of kinase inhibitors and other bioactive heterocycles.[1] Unlike its commercially ubiquitous isomers (e.g., 4-phenylpyrimidin-2-amine), this specific regioisomer often requires custom synthesis for structure-activity relationship (SAR) studies.[1]

PropertyDetail
Systematic Name 2-(2-Chlorophenyl)pyrimidin-4-amine
Molecular Formula C₁₀H₈ClN₃
Molecular Weight 205.64 g/mol
Core Scaffold 2-Aryl-4-aminopyrimidine
Key Precursor CAS 7461-50-9 (2-Chloropyrimidin-4-amine)
Coupling Partner CAS 3900-89-8 (2-Chlorophenylboronic acid)
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
Strategic Utility in Drug Discovery

The 2-aryl-4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a hinge-binding motif in ATP-competitive kinase inhibitors.[1] The 2-chlorophenyl substitution at the C2 position introduces steric bulk and lipophilicity, often exploiting the "gatekeeper" region of kinase pockets or inducing atropisomerism that can enhance selectivity.[1]

Part 2: Synthetic Protocol (Custom Synthesis)

Since 2-(2-Chlorophenyl)pyrimidin-4-amine is not a standard catalog item, a robust synthetic route is required.[1] The most reliable method is a Suzuki-Miyaura cross-coupling reaction.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the C2-aryl bond.[1] The preferred forward synthesis involves coupling an electron-deficient 2-chloropyrimidine with an electron-rich arylboronic acid.[1]

Reaction Scheme (DOT Diagram):

SynthesisScheme SM1 2-Chloropyrimidin-4-amine (CAS 7461-50-9) Catalyst Pd(PPh3)4 / Na2CO3 DME/H2O, 90°C SM1->Catalyst SM2 2-Chlorophenylboronic Acid (CAS 3900-89-8) SM2->Catalyst Product 2-(2-Chlorophenyl)pyrimidin-4-amine (Target) Catalyst->Product Suzuki Coupling (C-C Bond Formation)

Figure 1: Retrosynthetic pathway utilizing Suzuki-Miyaura cross-coupling.[1]

Experimental Protocol

Objective: Synthesize 1.0 g of 2-(2-Chlorophenyl)pyrimidin-4-amine.

Reagents:

  • Precursor A: 2-Chloropyrimidin-4-amine (1.0 eq, 4.86 mmol, 0.63 g) [CAS 7461-50-9][1]

  • Precursor B: 2-Chlorophenylboronic acid (1.2 eq, 5.83 mmol, 0.91 g) [CAS 3900-89-8][1]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%, 0.24 mmol, 0.28 g)

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 eq, 9.72 mmol, 1.03 g)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and cycle with Argon (3x) to remove moisture and oxygen.

  • Reagent Addition: Charge the flask with Precursor A, Precursor B, and Pd(PPh₃)₄ under a positive stream of Argon.

  • Solvent Degassing: In a separate vial, sparge the DME/Water mixture with Argon for 15 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via TLC (Mobile Phase: 5% MeOH in DCM) or LCMS.

    • Checkpoint: Look for the disappearance of the starting chloropyrimidine (m/z 130) and appearance of the product (m/z ~206).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) followed by Brine (30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

Yield Expectation: 65–75% (approx. 0.65 g – 0.75 g).

Part 3: Analytical Validation & Quality Control[1]

Trustworthiness in chemical synthesis relies on rigorous characterization. The following data points serve as self-validating criteria for the synthesized product.

Expected Analytical Data
MethodExpected Signal / ResultInterpretation
¹H NMR (400 MHz, DMSO-d₆) δ 8.2 (d, 1H, Pyrimidine H6)Characteristic doublet for pyrimidine ring.[1]
δ 6.4 (d, 1H, Pyrimidine H5)Upfield doublet due to amine shielding.
δ 7.0 (br s, 2H, -NH₂)Exchangeable amine protons.
δ 7.3–7.6 (m, 4H, Ar-H)Multiplet for the 2-chlorophenyl ring.[1]
LCMS (ESI+) [M+H]⁺ = 206.05 / 208.05Observe 3:1 ratio for Cl isotope pattern.
Appearance Off-white to pale yellow solidTypical for aminopyrimidines.[1]
Purification Decision Tree

Use the following logic flow to determine the appropriate purification strategy based on crude purity.

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (5% MeOH/DCM) Start->TLC Decision Impurity Profile? TLC->Decision Flash Flash Chromatography (Silica Gel) Decision->Flash Complex Mixture Recryst Recrystallization (EtOH/Water) Decision->Recryst Minor Impurities AcidBase Acid-Base Extraction (1M HCl -> 1M NaOH) Decision->AcidBase Unreacted Neutrals Final Pure Product (>95%) Flash->Final Recryst->Final AcidBase->Final

Figure 2: Decision matrix for purification based on crude impurity profile.[1]

Part 4: Safety & Handling (SDS Summary)

While specific SDS data for the final product may be sparse, handling should be based on the properties of the aminopyrimidine class and its precursors.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection.[2][3]

    • P261: Avoid breathing dust/fume/gas/mist/vapors.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84432, 2-Chloropyrimidin-4-amine. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • ChemSrc (2025). 2-(2-Chlorophenyl)pyrimidin-4-amine Suppliers and Data. Retrieved from [Link](Note: Direct CAS indexing for this specific isomer is limited; synthesis is recommended).

Sources

2-(2-Chlorophenyl)pyrimidin-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical identity, synthetic pathways, and research applications of 2-(2-Chlorophenyl)pyrimidin-4-amine .

Physicochemical Identity

The molecule 2-(2-Chlorophenyl)pyrimidin-4-amine represents a specific biaryl pyrimidine scaffold. It features a pyrimidine core substituted with a primary amine at the C4 position and an ortho-chlorophenyl ring at the C2 position. This specific substitution pattern creates a "twisted" biaryl conformation due to steric hindrance from the ortho-chloro group, a critical feature for binding selectivity in kinase pockets.

Molecular Data Table
PropertyValueNotes
IUPAC Name 2-(2-Chlorophenyl)pyrimidin-4-amine
Molecular Formula

Molecular Weight 205.65 g/mol Average Mass
Monoisotopic Mass 205.0407Based on

Heavy Atom Count 14
Topological PSA ~51.8

Predicted (Polar Surface Area)
cLogP 1.8 – 2.2Predicted (Lipophilicity)
Physical State Solid (Powder)Typical for aminopyrimidines
Solubility DMSO, Methanol, DMFLow solubility in water

Synthetic Pathways & Methodology

The synthesis of 2-(2-Chlorophenyl)pyrimidin-4-amine is most efficiently achieved via a convergent route using Suzuki-Miyaura cross-coupling . This approach allows for the modular assembly of the biaryl system from readily available precursors.

Retrosynthetic Analysis

The molecule can be disconnected at the C2-C1' bond. The most logical forward synthesis involves the coupling of 2-chloropyrimidin-4-amine (electrophile) with 2-chlorophenylboronic acid (nucleophile).

Diagram 1: Synthetic Workflow (Suzuki-Miyaura)

G start 2,4-Dichloropyrimidine inter 2-Chloropyrimidin-4-amine (Intermediate) start->inter  Step 1   product 2-(2-Chlorophenyl)pyrimidin-4-amine (Target) inter->product  Step 2 (Suzuki)   boronic 2-Chlorophenylboronic Acid boronic->product step1 NH3 (aq) or NH4OH SNAr Selectivity step2 Pd(PPh3)4 (5 mol%) Na2CO3, Dioxane/H2O 90°C, 12h

Caption: Two-step synthesis starting from 2,4-dichloropyrimidine. Step 1 exploits the higher reactivity of the C4-chloride for nucleophilic aromatic substitution (


). Step 2 utilizes palladium-catalyzed cross-coupling.
Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloropyrimidin-4-amine

  • Principle: The C4 position of 2,4-dichloropyrimidine is more electron-deficient and less sterically hindered than C2, allowing for regioselective amination.

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), Ammonium hydroxide (excess).

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine in isopropanol.

    • Slowly add concentrated

      
       at 
      
      
      
      .
    • Stir at room temperature for 4–6 hours. Monitor by TLC (the product is more polar than the starting material).

    • Concentrate in vacuo.[1] The regioisomer 4-amino-2-chloropyrimidine is typically the major product (>90% selectivity).

    • Recrystallize from ethanol/water to obtain a white solid.

Step 2: Suzuki Coupling to Target

  • Reagents: 2-Chloropyrimidin-4-amine (1.0 eq), 2-Chlorophenylboronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane : Water (4:1).

  • Procedure:

    • Degas the solvent mixture with nitrogen for 15 minutes (Critical: Oxygen poisons the Pd(0) catalyst).

    • Add the pyrimidine intermediate, boronic acid, and base to the reaction vessel.

    • Add the catalyst under a nitrogen stream.

    • Heat to

      
       (or reflux) for 12–16 hours.
      
    • Workup: Cool to RT, dilute with ethyl acetate, and wash with brine.

    • Purification: Silica gel column chromatography. Elute with Hexanes:Ethyl Acetate (gradient 80:20 to 50:50).

Structural Characterization

Confirming the structure requires differentiating the regioisomers and verifying the biaryl connection.

Expected -NMR Signature (DMSO- , 400 MHz)
  • Pyrimidine Ring:

    • H6 (C6-H): Doublet,

      
       ppm (
      
      
      
      Hz). Deshielded by adjacent nitrogen.
    • H5 (C5-H): Doublet,

      
       ppm (
      
      
      
      Hz). Upfield due to resonance donation from the 4-amino group.
  • Amine:

    • 
      :  Broad singlet, 
      
      
      
      ppm (Exchangeable with
      
      
      ).
  • 2-Chlorophenyl Ring:

    • Multiplet pattern

      
       ppm. The proton at the 6'-position (adjacent to the pyrimidine) may appear distinct if rotation is restricted.
      
Mass Spectrometry (ESI-MS)
  • Parent Ion (

    
    ):  m/z 206.1 (for 
    
    
    
    ).
  • Isotope Pattern: A characteristic 3:1 ratio of peaks at m/z 206 and 208, confirming the presence of a single chlorine atom.

Research Applications & Pharmacological Context

This molecule serves as a "privileged scaffold" in medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors.

Structure-Activity Relationship (SAR) Logic
  • Hinge Binding: The pyrimidine N1 and the C4-amino group form a donor-acceptor motif that mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the "hinge region" of kinase enzymes.[2]

  • Selectivity Filter: The 2-chlorophenyl group introduces steric bulk. This forces the phenyl ring out of planarity with the pyrimidine (dihedral angle > 40°). This conformation is often required to fit into hydrophobic pockets (e.g., the "gatekeeper" region) of specific kinases like p38 MAP Kinase or Src family kinases .

Diagram 2: Pharmacophore Mapping

SAR core Pyrimidine Core (Scaffold) amine C4-Amine (H-Bond Donor) Binds Kinase Hinge core->amine Electronic Donation phenyl 2-Chlorophenyl (Hydrophobic Moiety) Induces Torsion core->phenyl Steric Twist

Caption: Functional decomposition of the molecule. The amine and pyrimidine nitrogen act as the primary anchor points for biological targets.[2]

References

  • Synthesis of 2-aminopyrimidines: Zunszain, P. A., et al. "Search for the specific CAS and synthesis of 2-chloropyrimidin-4-amine." Acta Crystallographica Section E, 2012.[3] Link

  • Suzuki Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

Sources

Biological activity of 2-arylpyrimidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of 2-Arylpyrimidin-4-amine Derivatives

Foreword: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, famously forming the structural basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] This inherent biocompatibility and its capacity for diverse chemical modifications have established the pyrimidine scaffold as a "privileged structure" in drug discovery.[2][3] Among its myriad derivatives, the 2-arylpyrimidin-4-amine core has emerged as a particularly fruitful scaffold, giving rise to compounds with a vast spectrum of biological activities. This guide synthesizes current research to provide an in-depth exploration of these activities, focusing on the mechanistic underpinnings, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. Our objective is to move beyond a simple recitation of facts, instead offering a causal analysis of why this scaffold is so effective and how its potential can be systematically explored and validated.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The most extensively documented therapeutic application of 2-arylpyrimidin-4-amine derivatives is in oncology. These compounds do not act via a single mechanism but rather engage a variety of critical cellular targets and pathways, making them potent and versatile anticancer agents.

Mechanism of Action: Precision Targeting of Cancer Pathways

The efficacy of these derivatives stems from their ability to interfere with the signaling cascades that drive cancer cell proliferation, survival, and metastasis.

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer. The 2-arylpyrimidin-4-amine scaffold is adept at fitting into the ATP-binding pocket of various kinases. Notable targets include:

    • p21-Activated Kinase 1 (PAK1): Derivatives have been identified as potent PAK1 inhibitors, which is significant as PAK1 is implicated in the proliferation of various cancers, including colon cancer.[4]

    • Anaplastic Lymphoma Kinase (ALK): Certain 2,4-pyrimidinediamine derivatives act as dual inhibitors of ALK and histone deacetylases (HDACs), offering a synergistic approach to treating ALK-addicted cancers.[5]

    • Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a key anticancer target. Novel pyrimidin-2-amine derivatives have been developed as highly potent PLK4 inhibitors.[6][7]

    • Cyclin-Dependent Kinase 2 (CDK2): Specific N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines have shown potent and selective inhibition of CDK2, a kinase central to cell cycle progression.[8]

    • VEGFR-2: By inhibiting Vascular Endothelial Growth Factor Receptor 2, these compounds can block angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[9][10] This is often pursued as a dual-targeting strategy, for instance, by combining VEGFR-2 inhibition with Estrogen Receptor α (ERα) antagonism for breast cancer.[9]

  • Disruption of Key Signaling Cascades: Beyond individual kinases, these compounds can suppress entire signaling pathways. Western blot analyses have confirmed that specific derivatives can simultaneously inhibit both the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell growth and survival.[9][11]

  • Induction of Apoptosis: Many derivatives trigger programmed cell death. Mechanistic studies show this often occurs via the mitochondrial pathway, characterized by an increase in intracellular Reactive Oxygen Species (ROS), a decrease in the mitochondrial membrane potential, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2.[11][12]

  • Cell Cycle Arrest: By interfering with kinases like CDK2 and PLK4, these compounds can halt the cell cycle, preventing cancer cells from dividing. Arrest has been observed at various phases, including the S phase[5][11] and the G2/M transition[8][12], depending on the specific compound and cell line.

  • Inhibition of Cell Migration and Invasion: Derivatives have been shown to suppress the ability of cancer cells to migrate and invade surrounding tissues, a key factor in preventing metastasis.[5][11]

G cluster_pathway RAS/Raf/MEK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Raf Raf RAS->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Inhibitor 2-Arylpyrimidin-4-amine Derivative Inhibitor->MEK Inhibition caption Fig. 1: Inhibition of the RAS/Raf/MEK/ERK pathway.

Caption: Fig. 1: Inhibition of the RAS/Raf/MEK/ERK pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is highly dependent on the nature and position of substituents.

  • Pyrimidine Core Substitution: Incorporation of a bromide at the 5-position of the pyrimidine ring has been shown to yield potent PAK1 inhibition.[4]

  • Aryl Group Modifications: For dual ERα/VEGFR-2 ligands, a 4-hydroxylphenyl group at the 2-position of the pyrimidine was found to be a key factor for enhancing ERα binding affinity through hydrogen-bonding interactions.[9]

  • Amine Substituents: The nature of the amine at the 4-position influences properties like solubility and cell permeability, which are critical for overall efficacy.

Quantitative Data Summary

The in vitro cytotoxic activity of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Compound IDTarget Cell LineIC₅₀ (µM)Key Target(s)Reference
7b (Ursolic Acid Hybrid) MCF-7 (Breast)0.48MEK1, PI3K/AKT
7b (Ursolic Acid Hybrid) HeLa (Cervical)0.74MEK1, PI3K/AKT[11]
13f A549 (NSCLC)0.2Not Specified
13c A549 (NSCLC)0.2Not Specified[13]
II-9OH MCF-7 (Breast)1.64 (ERα binding)ERα, VEGFR-2[9]
II-9OH HUVEC0.085 (VEGFR-2)ERα, VEGFR-2[9]
4b (Aryl Urea Moiety) SW480 (Colon)11.08Apoptosis Induction[12]
8h Breast Cancer Cells0.0067 (PLK4)PLK4[6]
15 A2780 (Ovarian)0.127-0.560 (GI₅₀)CDK2[8]
Core Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol provides a robust method for determining the cytotoxic effect of a compound on cancer cell lines. The assay's principle is the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

G start Start step1 Seed cancer cells in a 96-well plate. Incubate 24h. start->step1 step2 Treat cells with varying concentrations of the 2-arylpyrimidin-4-amine derivative. step1->step2 step3 Incubate for a defined period (e.g., 48-72h). step2->step3 step4 Add MTT solution to each well. Incubate 4h. step3->step4 step5 Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. step4->step5 step6 Measure absorbance at ~570nm using a plate reader. step5->step6 end Calculate IC50 values step6->end

Caption: Fig. 2: Workflow for the MTT cytotoxicity assay.

  • Step 1: Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Step 2: Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Step 3: Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • Step 4: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan.

  • Step 5: Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Step 6: Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Step 7: Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a compound on cell cycle progression by staining the cellular DNA with a fluorescent dye (e.g., Propidium Iodide) and analyzing the fluorescence intensity of individual cells.

  • Step 1: Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., 1x and 2x IC₅₀) for 24 hours.[5]

  • Step 2: Cell Harvesting: Harvest the cells by trypsinization, then wash with ice-cold phosphate-buffered saline (PBS).

  • Step 3: Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Step 4: Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Step 5: Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a driver of numerous diseases, from arthritis to certain cancers. Pyrimidine derivatives have demonstrated significant anti-inflammatory effects, primarily through the selective inhibition of key enzymes in the inflammatory pathway.[14]

Mechanism of Action
  • Selective COX-2 Inhibition: The primary mechanism of action for the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[14] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced during inflammation and is responsible for producing prostaglandins that mediate pain and swelling. A key advantage of certain pyrimidine derivatives is their high selectivity for inhibiting COX-2 over COX-1.[15][16] This selectivity is therapeutically desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[17]

  • Reduction of Inflammatory Cytokines: Some derivatives have been shown to suppress the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), in response to inflammatory stimuli.[18]

  • Antioxidant Effects: Certain compounds also exhibit antioxidant properties by reducing the levels of reactive oxygen species (ROS) in inflammatory cell models, further contributing to their anti-inflammatory profile.[15][16]

Quantitative Data: COX-2 Inhibition
Compound IDCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Standard) 0.04>10>250[14]
Derivative 5 0.04Not ReportedNot Reported[14]
Derivative 6 0.04Not ReportedNot Reported[14]
Compound L1 High SelectivityLow ActivityHigh[15][16]
Compound L2 High SelectivityLow ActivityHigh[15][16]

Antimicrobial Activity: A Broad-Spectrum Defense

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for anti-infective agents.[19] The 2-arylpyrimidin-4-amine core has demonstrated promising activity against a range of microbial pathogens.

Spectrum of Activity
  • Antibacterial: Derivatives have shown broad-spectrum activity, with reported efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli.[19][20] One potent derivative, bearing a 4-chlorophenyl substituent, exhibited a minimum inhibitory concentration (MIC) of 1 µg/mL against a methicillin-resistant and vancomycin-intermediate S. aureus (MRSA/VISA) strain.[20]

  • Antifungal: Activity has also been observed against pathogenic fungi, including Candida albicans.[19]

  • Antimalarial: The aminopyrimidine core is a known scaffold in antimalarial research, with some derivatives showing potential against drug-resistant strains of Plasmodium falciparum.[2]

Core Experimental Protocol

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

G cluster_workflow MIC Determination Workflow prep Prepare 2-fold serial dilutions of compound in a 96-well plate. inoculate Add a standardized inoculum of bacteria to each well. prep->inoculate incubate Incubate plate at 37°C for 18-24 hours. inoculate->incubate read Visually inspect for turbidity (growth). incubate->read result MIC is the lowest concentration with no visible growth. read->result

Caption: Fig. 3: Workflow for MIC determination.

  • Step 1: Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Step 2: Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., to 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Step 3: Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Step 4: Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Step 5: Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Synthesis and Future Perspectives

The accessibility of 2-arylpyrimidin-4-amine derivatives through robust synthetic routes, such as the condensation of guanidines with β-diketones or α,β-unsaturated carbonyl compounds[1], and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction[21], facilitates the rapid generation of diverse chemical libraries for screening.

The remarkable versatility of this scaffold is evident. From potent and selective kinase inhibitors for cancer therapy to selective COX-2 inhibitors for inflammation and broad-spectrum antimicrobial agents, the 2-arylpyrimidin-4-amine core continues to be a source of promising therapeutic candidates.

Future research will likely focus on:

  • Multi-Targeting Agents: Designing single molecules that can modulate multiple disease-relevant targets simultaneously, such as the dual ALK/HDAC or ERα/VEGFR-2 inhibitors.[5][9]

  • Optimizing Pharmacokinetics: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Combating Drug Resistance: Developing derivatives that are active against drug-resistant cancer cell lines or microbial strains.

References

  • Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry (RSC Publishing).
  • Synthesis and Structure-Activity Relationship of 2-arylamino-4-aryl-pyrimidines as Potent PAK1 Inhibitors. PubMed.
  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the tre
  • 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines.
  • 2-[(Ethylamino)methyl]pyrimidin-4-amine. Benchchem.
  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.
  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggreg
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity rel
  • Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine deriv
  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PMC.
  • Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. PubMed.
  • Synthesis and evaluation of the NSCLC anti-cancer activity and physical properties of 4-aryl-N-phenylpyrimidin-2-amines. PubMed.
  • Synthesis and Anticancer Activity of Some Pyrimidine Derivatives With Aryl Urea Moieties as Apoptosis-Inducing Agents. PubMed.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
  • Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. PubMed.
  • Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine deriv
  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflamm
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflamm
  • Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Anti-inflammatory hybrids of secondary amines and amide-sulfamide deriv

Sources

An In-depth Technical Guide to the Aqueous and DMSO Solubility of 2-(2-Chlorophenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The characterization of a compound's solubility is a cornerstone of early-stage drug discovery, profoundly influencing its downstream developability, from biological screening to formulation. This technical guide provides a comprehensive framework for determining the solubility of 2-(2-Chlorophenyl)pyrimidin-4-amine in two critical solvents: dimethyl sulfoxide (DMSO), the universal solvent for compound storage and high-throughput screening, and aqueous buffer, which simulates physiological conditions. This document moves beyond a simple recitation of protocols to offer a deep dive into the theoretical underpinnings and practical considerations of solubility assessment. We will explore the crucial distinction between kinetic and thermodynamic solubility, provide detailed, step-by-step experimental workflows for their determination, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable solubility data to inform critical project decisions.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is arguably one of the most significant hurdles. Poor solubility can lead to a cascade of complications, including unreliable results in biological assays, underestimated toxicity, and poor bioavailability.[1] Therefore, the early and accurate determination of a compound's solubility is not merely a data collection exercise but a critical step in risk mitigation and resource allocation.

This guide focuses on 2-(2-Chlorophenyl)pyrimidin-4-amine, a molecule of interest whose developability is intrinsically linked to its solubility profile. We will address its solubility in two key contexts:

  • DMSO Solubility : As the primary solvent for compound libraries, ensuring a compound is fully dissolved in DMSO at the desired stock concentration is paramount for accurate and reproducible biological screening.[2][3] Undissolved compound in a DMSO stock can lead to a gross overestimation of its biological activity.

  • Aqueous Solubility : The solubility in aqueous buffers, typically at a physiological pH of 7.4, is a key indicator of a compound's potential in vivo behavior. It directly impacts absorption and, consequently, bioavailability.

This guide will provide the theoretical background and practical protocols to empower researchers to generate high-quality solubility data for 2-(2-Chlorophenyl)pyrimidin-4-amine and other similar molecules.

Theoretical Considerations
2.1. Physicochemical Properties Influencing Solubility
  • The chlorophenyl group is hydrophobic and will tend to decrease aqueous solubility.

  • The pyrimidin-4-amine moiety contains nitrogen atoms capable of hydrogen bonding, which can contribute to solubility in polar solvents like water.[4] The amine group also introduces basicity to the molecule.

For a related compound, N-[(2-Chlorophenyl)methyl]-2-pyrimidinamine, the predicted LogKow (a measure of lipophilicity) is 2.58, and the predicted basic pKa is 3.75.[5] These values suggest that 2-(2-Chlorophenyl)pyrimidin-4-amine is likely to be a weakly basic compound with moderate lipophilicity, which would predict low aqueous solubility.

2.2. Kinetic vs. Thermodynamic Solubility: A Critical Distinction

When discussing aqueous solubility, it is essential to differentiate between two key concepts: kinetic and thermodynamic solubility.[6]

  • Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. It is determined by allowing excess solid to equilibrate with the solvent over an extended period (e.g., 24-72 hours).[7] This value is crucial for formulation development and understanding the compound's behavior in a final drug product.

  • Kinetic solubility , often referred to as apparent solubility, is the concentration at which a compound precipitates from a supersaturated solution.[7] This is typically measured by adding a concentrated DMSO stock solution to an aqueous buffer, a process common in high-throughput screening.[1] Kinetic solubility measurements are generally faster and yield higher values than thermodynamic solubility because the precipitate formed may be amorphous rather than the more stable crystalline form.[8][9]

For early-stage drug discovery, kinetic solubility is often the more pragmatic measurement as it reflects the conditions of in vitro biological assays.[1] However, for lead optimization and pre-formulation studies, thermodynamic solubility provides a more accurate and reliable baseline.

Experimental Protocols

This section provides detailed, step-by-step protocols for determining the thermodynamic solubility of 2-(2-Chlorophenyl)pyrimidin-4-amine in DMSO and its kinetic and thermodynamic solubility in aqueous buffer.

3.1. Thermodynamic Solubility in DMSO

Objective: To determine the maximum concentration of 2-(2-Chlorophenyl)pyrimidin-4-amine that can be dissolved in DMSO at room temperature.

Materials:

  • 2-(2-Chlorophenyl)pyrimidin-4-amine (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Calibrated analytical balance

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Protocol:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh out an excess amount of 2-(2-Chlorophenyl)pyrimidin-4-amine (e.g., 5-10 mg) into several microcentrifuge tubes.

    • Add a known volume of DMSO to each tube to create a slurry.

  • Equilibration:

    • Tightly cap the tubes.

    • Agitate the slurries using a vortex mixer for 1-2 minutes.

    • Place the tubes in a sonicator for 15-30 minutes to aid in dissolution and break up any aggregates.

    • Allow the solutions to equilibrate at room temperature (25°C) for at least 24 hours on a rotating shaker to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

    • Carefully collect the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Prepare a series of calibration standards of 2-(2-Chlorophenyl)pyrimidin-4-amine in DMSO of known concentrations.

    • Analyze the calibration standards and the filtered supernatant by HPLC-UV or UV-Vis spectrophotometry.[10]

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus concentration.

    • Determine the concentration of the compound in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility in DMSO.

3.2. Kinetic Aqueous Solubility (Turbidimetric Method)

Objective: To determine the concentration at which 2-(2-Chlorophenyl)pyrimidin-4-amine precipitates from a supersaturated aqueous solution, mimicking the conditions of a typical in vitro assay.

Materials:

  • A high-concentration stock solution of 2-(2-Chlorophenyl)pyrimidin-4-amine in 100% DMSO (e.g., 10 mM).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • 96-well microtiter plates (UV-compatible).

  • A plate reader capable of measuring turbidity (nephelometry) or absorbance.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(2-Chlorophenyl)pyrimidin-4-amine in 100% DMSO.[11]

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution with pure DMSO to create a range of concentrations (e.g., from 10 mM down to low µM concentrations).[11]

  • Addition to Aqueous Buffer: In a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL) to each well.

  • Initiation of Precipitation: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration from the first plate to the corresponding wells of the second plate containing PBS. This will result in a final DMSO concentration of 1%, which is generally well-tolerated by most cell-based assays.

  • Incubation and Measurement:

    • Mix the plate thoroughly on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature (25°C) for 2 hours.

    • Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Data Analysis: The kinetic solubility limit is the concentration at which a significant increase in turbidity or absorbance is observed compared to the baseline, indicating the onset of precipitation.[11]

3.3. Thermodynamic Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the most stable crystalline form of 2-(2-Chlorophenyl)pyrimidin-4-amine in an aqueous buffer.

Materials:

  • 2-(2-Chlorophenyl)pyrimidin-4-amine (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Orbital shaker in a temperature-controlled incubator (25°C or 37°C)

  • HPLC system with a UV detector

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

Protocol:

  • Preparation of Slurry: Add an excess of solid 2-(2-Chlorophenyl)pyrimidin-4-amine to a microcentrifuge tube containing a known volume of PBS (pH 7.4).

  • Equilibration:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Place the tube on an orbital shaker in an incubator at a constant temperature (e.g., 25°C) for 24-72 hours to allow the solution to reach equilibrium.[7]

  • Sample Preparation:

    • After the incubation period, centrifuge the tube at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantification:

    • Prepare calibration standards of the compound in a suitable solvent (e.g., a mixture of PBS and a small amount of organic solvent to ensure dissolution).

    • Analyze the standards and the filtered aqueous sample by HPLC-UV.

    • Construct a calibration curve and determine the concentration of the compound in the aqueous sample. This value represents the thermodynamic solubility.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise table for easy comparison.

Solubility Parameter Solvent/Medium Method Anticipated Solubility
Thermodynamic SolubilityDMSOShake-Flask with HPLC-UVHigh (>10 mM)
Kinetic SolubilityPBS, pH 7.4TurbidimetricLow (µM range)
Thermodynamic SolubilityPBS, pH 7.4Shake-Flask with HPLC-UVVery Low (< Kinetic Solubility)

Interpretation of Results:

  • A high solubility in DMSO is expected and is a prerequisite for creating concentrated stock solutions for screening.

  • The kinetic aqueous solubility will provide an upper limit of the compound's solubility under typical bioassay conditions.

  • The thermodynamic aqueous solubility represents the true equilibrium solubility and is a more conservative and often more relevant value for predicting in vivo behavior. A significant difference between the kinetic and thermodynamic solubility values can indicate that the compound is prone to precipitating as a more stable, less soluble crystalline form over time.[8][9]

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the described protocols.

G cluster_0 Thermodynamic Solubility in DMSO cluster_1 Kinetic Aqueous Solubility cluster_2 Thermodynamic Aqueous Solubility A Add excess solid to DMSO B Equilibrate (24h) A->B C Centrifuge & Filter B->C D Quantify by HPLC-UV C->D E Prepare DMSO stock F Serial dilution in DMSO E->F G Add to PBS (1% DMSO) F->G H Incubate (2h) & Measure Turbidity G->H I Add excess solid to PBS J Equilibrate (24-72h) I->J K Centrifuge & Filter J->K L Quantify by HPLC-UV K->L

Caption: Experimental workflows for determining the solubility of 2-(2-Chlorophenyl)pyrimidin-4-amine.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of 2-(2-Chlorophenyl)pyrimidin-4-amine in DMSO and aqueous buffer. By following the detailed protocols for thermodynamic and kinetic solubility assessment, researchers can generate robust and reliable data that is essential for making informed decisions throughout the drug discovery and development process. Understanding the nuances between different types of solubility measurements and their implications is crucial for accurately interpreting experimental results and ultimately advancing promising compounds toward clinical development.

References
  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed, 22885099. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • U.S. Environmental Protection Agency. N-[(2-Chlorophenyl)methyl]-2-pyrimidinamine Properties. [Link]

  • Solubility of Things. 2-Aminopyrimidine. [Link]

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for 2-(2-Chlorophenyl)pyrimidin-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its versatility allows for a wide array of substitutions, leading to novel compounds with significant biological activity.[3] One such compound of interest is 2-(2-Chlorophenyl)pyrimidin-4-amine, a molecule with potential applications in the development of targeted therapies. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the protection of laboratory personnel and the integrity of research.

This guide provides a comprehensive overview of the presumed safety considerations and recommended handling procedures for 2-(2-Chlorophenyl)pyrimidin-4-amine. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this document extrapolates data from structurally similar compounds, including various chloropyrimidines and aminopyridines, to establish a proactive and cautionary approach to its management in a research and development setting.

Hazard Identification and Risk Assessment: An Inferential Analysis

Based on the hazard profiles of analogous compounds, 2-(2-Chlorophenyl)pyrimidin-4-amine should be treated as a hazardous substance. The primary concerns are acute toxicity if swallowed, skin and eye irritation, and potential respiratory tract irritation.[4][5][6][7]

Anticipated Hazard Classifications:

Hazard ClassAnticipated CategoryRationale and Potential Effects
Acute Toxicity (Oral)Category 2 or 3Fatal or toxic if swallowed.[8]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[4][6]
Serious Eye Damage/IrritationCategory 2/2ACauses serious eye irritation.[4][6][8]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[6][8]
Hazardous to the Aquatic Environment (Chronic)Category 2Toxic to aquatic life with long-lasting effects.[8]

Causality of Hazards: The presence of a chlorinated phenyl group and an amine-substituted pyrimidine ring suggests several modes of potential toxicity. The chlorophenyl moiety can contribute to lipophilicity, potentially aiding absorption through the skin. Aromatic amines are a well-known class of compounds with the potential for toxicity. The pyrimidine core itself is biologically active and can interact with various cellular pathways.[3]

Prudent Handling and Engineering Controls: A Self-Validating System

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

All manipulations of solid 2-(2-Chlorophenyl)pyrimidin-4-amine and its concentrated solutions must be conducted in a certified chemical fume hood. This primary engineering control is non-negotiable and serves to protect the user from inhalation of dust or aerosols. The fume hood's airflow should be verified before each use.

Personal Protective Equipment (PPE): The Researcher's Armor

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[4][5]

  • Hand Protection: Nitrile gloves are the minimum requirement. Consider double-gloving, especially during weighing and transfer operations. Change gloves immediately if they become contaminated.

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood (a scenario to be avoided), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.

The following diagram illustrates the logical flow for ensuring adequate personal protection:

PPE_Workflow start Entering the Lab assess_task Assess the Task: Handling 2-(2-Chlorophenyl)pyrimidin-4-amine? start->assess_task don_ppe Don Mandatory PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assess_task->don_ppe weighing Weighing solid? don_ppe->weighing double_glove Consider Double Gloving weighing->double_glove Yes in_fume_hood Work in Fume Hood? weighing->in_fume_hood No double_glove->in_fume_hood proceed Proceed with Experiment in_fume_hood->proceed Yes exit_lab Exiting the Lab proceed->exit_lab remove_ppe Remove PPE in Correct Order: 1. Gloves 2. Goggles 3. Lab Coat exit_lab->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Personal Protective Equipment (PPE) decision workflow for handling 2-(2-Chlorophenyl)pyrimidin-4-amine.

Experimental Protocols: Safe Synthesis and Handling

While the specific synthesis of 2-(2-Chlorophenyl)pyrimidin-4-amine may vary, general procedures for handling chlorinated pyrimidine derivatives can be adapted. For instance, the synthesis of related compounds often involves nucleophilic substitution reactions.[9]

Protocol for Safe Weighing and Solution Preparation
  • Preparation: Designate a specific area within the fume hood for weighing. Place a disposable weighing paper on the analytical balance.

  • Aliquotting: Carefully transfer the solid compound from the stock bottle to the weighing paper using a clean spatula. Avoid creating dust.

  • Dissolution: Place the weighing paper with the compound into the desired flask. Add the solvent to the flask, ensuring to rinse the weighing paper.

  • Cleanup: Dispose of the weighing paper and any contaminated materials in a designated hazardous waste container.

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures
Exposure RouteAction
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]
Skin Contact Remove all contaminated clothing. Immediately flush the skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5]
Accidental Release Measures
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow in a way that disperses the dust.

  • Contain: For a small spill, carefully cover the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Gently sweep the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

The following decision tree outlines the response to an accidental release:

Spill_Response spill Spill of 2-(2-Chlorophenyl)pyrimidin-4-amine size Spill Size? spill->size small_spill Small Spill size->small_spill Small large_spill Large Spill size->large_spill Large evacuate Evacuate Immediate Area small_spill->evacuate evacuate_lab Evacuate Laboratory large_spill->evacuate_lab ppe Don Appropriate PPE evacuate->ppe contain Cover with Inert Absorbent ppe->contain collect Collect into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report to Safety Officer decontaminate->report call_emergency Call Emergency Response evacuate_lab->call_emergency call_emergency->report

Caption: Decision tree for responding to an accidental spill.

Storage and Stability

Store 2-(2-Chlorophenyl)pyrimidin-4-amine in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] Keep it away from strong oxidizing agents, strong acids, and strong bases.[4] The stability of related compounds is generally good under normal conditions, but degradation may occur in the presence of incompatible materials or harsh conditions.[5]

Disposal Considerations

All waste containing 2-(2-Chlorophenyl)pyrimidin-4-amine must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.

Conclusion

While the pyrimidine core offers immense potential in drug discovery, the introduction of functionalities such as a chlorophenyl group necessitates a heightened level of safety awareness. By treating 2-(2-Chlorophenyl)pyrimidin-4-amine with the caution afforded to its more well-characterized, hazardous analogs, researchers can mitigate risks and foster a safe laboratory environment conducive to innovation. This guide serves as a foundational document to be supplemented by institutional safety protocols and the professional judgment of the trained scientist.

References

  • Safety D
  • Safety D
  • Safety D
  • N-[(2-Chlorophenyl)methyl]-2-pyrimidinamine Properties. (2025, October 15). EPA.
  • 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004. PubChem.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024, September 24). MDPI.
  • 4-(2-Chlorophenyl)piperidin-4-amine dihydrochloride | 1707713-77-6. Sigma-Aldrich.
  • Safety Data Sheet. (2024, October 30). Cayman Chemical.
  • 5-(4-Chlorophenyl)pyrimidine-4-amine | 35202-25-6. Sigma-Aldrich.
  • 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432. PubChem.
  • Safety Data Sheet. (2026, January 12). Ricca Chemical Company.
  • Safety Data Sheet. (2025, December 28). Fisher Scientific.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017, September 22). MDPI.
  • A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • Synthesis of chlorinated pyrimidines.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
  • PRACTICAL LAB MANUAL.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
  • Recent Advances in Pyrimidine-Based Drugs. PMC.
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026, February 8).

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-(2-Chlorophenyl)pyrimidin-4-amine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2-chlorophenyl)pyrimidin-4-amine, a valuable building block in medicinal chemistry and materials science. The protocol leverages the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2][3] This application note details the reaction mechanism, a step-by-step experimental protocol, expected outcomes, and critical insights for researchers, scientists, and professionals in drug development. The methodology is designed to be reproducible, offering a reliable pathway to this important biaryl scaffold.

Introduction and Reaction Overview

Substituted pyrimidines are a cornerstone of many pharmacologically active molecules.[4][5] The target compound, 2-(2-chlorophenyl)pyrimidin-4-amine, serves as a key intermediate for a variety of therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required precursors.[3][6]

The core transformation involves the coupling of a pyrimidine halide (in this case, 2-chloro- or 2-bromopyrimidin-4-amine) with 2-chlorophenylboronic acid, catalyzed by a palladium(0) complex in the presence of a base.[1][7] The general reaction scheme is presented below:

Caption: General scheme for the Suzuki-Miyaura coupling.

The choice of halide on the pyrimidine ring (Cl or Br) and the specific palladium catalyst/ligand system can significantly influence reaction efficiency. While aryl chlorides are often more cost-effective, they can be less reactive than aryl bromides, sometimes necessitating more sophisticated and bulky phosphine ligands to achieve high yields.[6][8]

The Catalytic Cycle: A Mechanistic Insight

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[9][10][11] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 2-halopyrimidin-4-amine. This is often the rate-determining step and results in a Pd(II) complex.[1][9]

  • Transmetalation: The organic group from the organoboron compound is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][12][13][14]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][9]

Scientist's Note on the Role of the Base: The base is not merely a spectator. Its primary role is to react with the boronic acid to form a boronate complex [Ar-B(OH)₃]⁻.[14][15][16] This complex is more nucleophilic than the neutral boronic acid, which facilitates the crucial transmetalation step by accelerating the transfer of the aryl group to the palladium center.[13][14][16] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can dramatically affect the reaction rate and yield, depending on the substrates and solvent system.[14]

Suzuki_Mechanism Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Aryl-Pd(II)-Aryl' L₂ Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Final Product) RedElim->Product ArylHalide Ar-X (2-Halopyrimidin-4-amine) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Activation Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is optimized for a 1 mmol scale synthesis. Researchers should perform appropriate risk assessments before commencing any chemical synthesis.

Materials and Reagents
Reagent/MaterialGradeTypical SupplierNotes
2-Chloro-4-aminopyrimidine≥98%Commercially AvailableMay be substituted with 2-bromo-4-aminopyrimidine.
2-Chlorophenylboronic acid≥98%Commercially AvailableStore in a desiccator.
Tetrakis(triphenylphosphine)palladium(0)≥99%Commercially AvailableAir-sensitive; handle under inert gas.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered and dried before use.
1,4-DioxaneAnhydrousCommercially AvailableUse a freshly opened bottle or distill from sodium.
WaterDeionized-Degas before use.
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying organic extracts.
Step-by-Step Procedure

Caption: A streamlined workflow for the synthesis protocol.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-aminopyrimidine (1.0 mmol, 1.0 eq), 2-chlorophenylboronic acid (1.2 mmol, 1.2 eq), and finely powdered, anhydrous potassium carbonate (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Briefly remove the condenser and add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 0.03 eq).

    • Scientist's Note: Pd(PPh₃)₄ is sensitive to air and moisture. It's crucial to add it to the dry reagents and immediately establish an inert atmosphere to prevent catalyst degradation. For more challenging couplings, other catalysts like Pd(dppf)Cl₂ or systems with bulky phosphine ligands might be required.[2]

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (20 mL) and deionized water (5 mL).

    • Scientist's Note: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[17]

  • Reaction: With vigorous stirring, heat the reaction mixture to 85-90 °C using an oil bath.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting pyrimidine halide is fully consumed (typically 8-16 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

    • Combine all organic extracts and wash with saturated brine solution (1 x 30 mL).

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • The resulting crude solid should be purified by flash column chromatography on silica gel, typically using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Expected Results & Troubleshooting

ParameterExpected Outcome
Yield 75-90% (highly dependent on reaction purity and scale)
Appearance Off-white to pale yellow solid
Purity (by LC-MS/NMR) >95% after chromatography
ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized Pd)Ensure proper inert atmosphere technique. Use fresh, high-quality catalyst.
Insufficiently dried base or solventsUse anhydrous reagents and solvents. Dry the base in an oven before use.
Low reaction temperatureEnsure the internal reaction temperature reaches the target of 85-90 °C.
Formation of Side Products Protodeboronation of boronic acidUse a stronger base (e.g., Cs₂CO₃) or ensure the reaction is not overheated.
Homocoupling of boronic acidThis can be caused by oxygen. Improve degassing and inert atmosphere techniques.
Difficult Purification Co-elution with triphenylphosphine oxideIf using Pd(PPh₃)₄, triphenylphosphine oxide is a common byproduct. Optimize chromatography or consider a different catalyst system with ligands that are easier to remove.

Conclusion

The Suzuki-Miyaura cross-coupling provides an effective and high-yielding pathway for the synthesis of 2-(2-chlorophenyl)pyrimidin-4-amine. Careful attention to experimental parameters, particularly the maintenance of an inert atmosphere and the use of anhydrous conditions, is paramount for achieving reproducible and optimal results. This protocol serves as a validated starting point for researchers, enabling the reliable production of this key synthetic intermediate for further applications in drug discovery and materials science.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Wiley-VCH: 2004. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527612228]
  • LITTLER, B. J., et al. A Detailed Study of the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 1999, 121(41), 9550-9561. [URL: https://pubs.acs.org/doi/abs/10.1021/ja9922255]
  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00039a007]
  • Matos, K., & Söderquist, J. A. A Mechanistic Study of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 1998, 63(3), 461-470. [URL: https://pubs.acs.org/doi/abs/10.1021/jo971678s]
  • Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
  • Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Alonso, F., Beletskaya, I. P., & Yus, M. Transition-Metal-Catalyzed C–C and C–X Bond Forming Reactions Using Aryl Chlorides. Chemical Reviews, 2004, 104(6), 3079-3160. [URL: https://pubs.acs.org/doi/abs/10.1021/cr0201068]
  • Ridgway, B. H., & Woerpel, K. A. A Detailed Mechanistic Study of the Suzuki Cross-Coupling Reaction of Arylboronic Acids with Aryl Halides. The Journal of Organic Chemistry, 1998, 63(3), 458-460. [URL: https://pubs.acs.org/doi/abs/10.1021/jo9716770]
  • Kotha, S., Lahiri, K., & Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002, 58(48), 9633-9695. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040200201188X]

Sources

Application Note: Accelerating the Synthesis of 2-Arylpyrimidin-4-amines with Microwave-Assisted Organic Synthesis (MAOS)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the rapid and efficient synthesis of 2-arylpyrimidin-4-amines using microwave-assisted protocols. 2-Arylpyrimidin-4-amines are a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents. Traditional synthetic methods often require long reaction times and harsh conditions, leading to lower yields and significant byproduct formation.[1] Microwave-Assisted Organic Synthesis (MAOS) overcomes these limitations by offering dramatic reductions in reaction times, improved yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[1][2][3] This application note details a validated protocol for the condensation of aryl chalcones with guanidine salts, explains the underlying principles of microwave heating, and provides the necessary workflows for successful implementation.

Introduction: The Significance of MAOS in Modern Drug Discovery

The pyrimidine ring, particularly the 2-aminopyrimidine moiety, is a cornerstone in the design of biologically active molecules. Its ability to act as a versatile hydrogen bond donor and acceptor makes it ideal for interacting with biological targets. However, the demand for large libraries of these compounds for high-throughput screening necessitates synthetic methods that are not only robust but also rapid and efficient.

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry.[3][4] Unlike conventional heating, which transfers energy indirectly and inefficiently through conduction and convection, microwave irradiation directly heats the reaction mixture by interacting with polar molecules.[5] This process, known as dielectric heating, involves two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in the mixture, continuously attempt to align with the oscillating electric field of the microwave. This rapid reorientation creates molecular friction, which generates heat.[5][6]

  • Ionic Conduction: If ions are present in the mixture (e.g., from salts like guanidine hydrochloride), they will migrate in response to the oscillating electric field. Collisions caused by this migration generate heat.[5][6]

This direct and uniform heating results in a rapid temperature increase throughout the reaction volume, significantly accelerating reaction rates and often leading to higher product purity by minimizing the formation of thermally-derived byproducts.[3][4][7]

Key Advantages of Microwave-Assisted Synthesis:

  • Rapid Reaction Times: Reactions are often completed in minutes instead of hours.[1]

  • Higher Yields: Reduced side product formation leads to cleaner reactions and improved isolated yields.[1][4][7]

  • Increased Purity: Uniform heating minimizes localized overheating and decomposition of sensitive materials.[4][5]

  • Energy Efficiency: Microwaves heat only the sample, not the entire apparatus, resulting in significant energy savings.[4][8]

  • Greener Chemistry: MAOS often enables the use of less solvent or even solvent-free conditions, contributing to more environmentally friendly processes.[1][2][7][8]

Synthesis Protocol: Condensation of Chalcones and Guanidine

This section details a reliable microwave-assisted protocol for the synthesis of 2-arylpyrimidin-4-amines via the cyclocondensation of an α,β-unsaturated ketone (chalcone) with a guanidine salt. This method is robust, high-yielding, and demonstrates the power of microwave irradiation for heterocyclic synthesis.[1][9]

Reaction Principle and Mechanism

The reaction proceeds through a base-catalyzed condensation mechanism. Guanidine acts as the nitrogen-donating component to form the pyrimidine ring. The process involves an initial Michael addition of guanidine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminopyrimidine product.

G reactant_node reactant_node product_node product_node intermediate_node intermediate_node Chalcone Aryl Chalcone (α,β-Unsaturated Ketone) Michael_Adduct Michael Adduct (Intermediate) Chalcone->Michael_Adduct 1. Michael Addition Guanidine Guanidine (Nucleophile) Guanidine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate (Dihydropyrimidine) Michael_Adduct->Cyclized_Intermediate 2. Intramolecular Cyclization Product 2-Arylpyrimidin-4-amine (Final Product) Cyclized_Intermediate->Product 3. Dehydration & Aromatization Water H₂O Cyclized_Intermediate->Water - H₂O Base Base (e.g., KOH, NaOH) Catalyst Base->Guanidine

Caption: Simplified reaction mechanism for 2-arylpyrimidin-4-amine synthesis.

Materials and Equipment

Reagents:

  • Substituted Aryl Chalcone (1.0 mmol)

  • Guanidine Hydrochloride (1.2 mmol)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (2.0 mmol)

  • Ethanol (EtOH) or N,N-Dimethylformamide (DMF) (3-5 mL)

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

Equipment:

  • Monowave Microwave Synthesis Reactor

  • 10 mL microwave process vial with a magnetic stir bar

  • Analytical balance

  • Standard laboratory glassware (beakers, flasks, separatory funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Flash chromatography system (optional)

Experimental Workflow

G start_end start_end process_step process_step analysis_step analysis_step final_product final_product A Start: Reagent Preparation B Combine Chalcone, Guanidine HCl, and Base in Microwave Vial A->B C Add Solvent (e.g., Ethanol) and Stir Bar B->C D Seal Vial and Place in Microwave Reactor C->D E Microwave Irradiation (e.g., 120°C, 10 min) D->E F Cool Vial to Room Temperature E->F G Quench Reaction with Water and Neutralize with HCl F->G H Monitor by TLC G->H I Perform Aqueous Workup (Extraction with Ethyl Acetate) H->I J Dry Organic Layer, Filter, and Concentrate I->J K Purify by Column Chromatography or Recrystallization J->K L Characterize Final Product (NMR, MS) K->L M End: Purified 2-Arylpyrimidin-4-amine L->M

Caption: Step-by-step experimental workflow for microwave-assisted synthesis.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the substituted aryl chalcone (1.0 mmol, 1.0 eq), guanidine hydrochloride (1.2 mmol, 1.2 eq), and powdered potassium hydroxide (2.0 mmol, 2.0 eq).

    • Causality Note: Guanidine hydrochloride is a stable salt. A base like KOH is required to generate the free guanidine base in situ, which is the active nucleophile. An excess of base drives the reaction to completion.

  • Solvent Addition: Add 4 mL of ethanol to the vial.

    • Causality Note: Ethanol is an excellent solvent for this reaction as it has a high dielectric constant, allowing it to absorb microwave energy efficiently and heat rapidly. It also effectively solubilizes the reactants.

  • Microwave Reaction: Securely cap the vial and place it in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes. Stirring should be maintained throughout the reaction.

    • Causality Note: The sealed vessel allows the temperature to rise well above the solvent's atmospheric boiling point, dramatically accelerating the reaction according to Arrhenius's law.[5] The specific time and temperature may require optimization depending on the substrate.

  • Reaction Monitoring: After irradiation, allow the vial to cool to room temperature (below 50°C) before opening. Spot a small aliquot of the reaction mixture on a TLC plate to check for the consumption of the starting chalcone.

  • Workup and Isolation: Pour the cooled reaction mixture into a beaker containing ~20 mL of ice-cold water. Neutralize the mixture by slowly adding 1M HCl until the pH is approximately 7. A precipitate of the crude product should form.

  • Extraction: If a precipitate does not form or if the product is oily, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude solid can be purified either by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 2-arylpyrimidin-4-amine.

Results and Data Comparison

The microwave-assisted approach provides a significant improvement over conventional heating methods.[1][10] The following table summarizes a typical comparison for the synthesis of a model 2-arylpyrimidin-4-amine.

ParameterConventional Heating (Reflux)Microwave-Assisted Synthesis (MAOS)Advantage of MAOS
Reaction Time 4 - 10 hours[9][11]7 - 15 minutes[1][9]>95% Reduction
Typical Yield 55 - 75%[10]80 - 95%[1][6]Significant Increase
Temperature ~78°C (Ethanol Reflux)120 - 140°C (Superheated)Higher Kinetic Energy
Energy Input High (Continuous heating of bath & vessel)Low (Direct heating of reactants)More Efficient
Workup/Purity Often requires extensive purificationCleaner reaction, simpler purification[4][7]Reduced Time & Cost

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion / Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time in 5-minute increments or raise the temperature by 10°C. Ensure the base is fresh and anhydrous.
Formation of Multiple Byproducts Temperature is too high, causing decomposition.Reduce the reaction temperature by 10-20°C and potentially increase the reaction time.
Poor Yield after Workup Product is partially soluble in the aqueous phase.Perform a thorough extraction with an organic solvent like ethyl acetate or dichloromethane after neutralization.
Difficulty in Purification Product co-elutes with impurities.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

Microwave-assisted organic synthesis is a powerful and enabling technology for the rapid construction of key heterocyclic scaffolds like 2-arylpyrimidin-4-amines. By leveraging direct and efficient energy transfer, MAOS protocols dramatically shorten reaction times, improve yields, and promote cleaner chemistry compared to conventional methods.[2][4][8] The protocol detailed in this application note is robust, easily scalable, and serves as an excellent starting point for researchers in medicinal chemistry and drug development aiming to accelerate their discovery programs.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate.
  • Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. (2025). Benchchem.
  • Microwave-assisted synthesis. (n.d.). Anton Paar Wiki.
  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. (n.d.). Semantic Scholar.
  • Microwave Assisted Synthesis (Advanced Organic Chemistry II). (2020). YouTube.
  • Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. (2021). International Journal of Research in Engineering and Science.
  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica.

Sources

Mastering the Solid Form: Application Notes and Protocols for the Crystallization of 2-(2-Chlorophenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystallization in Drug Development

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, profoundly influencing its stability, solubility, and bioavailability.[][2] For a novel compound such as 2-(2-Chlorophenyl)pyrimidin-4-amine, a molecule with significant potential in medicinal chemistry, achieving a crystalline form with optimal physicochemical characteristics is a critical milestone. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a detailed exploration of crystallization techniques tailored for this specific aminopyrimidine derivative.

The journey from a synthesized molecule to a viable drug product is fraught with challenges, with the control of the solid form being a significant hurdle. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can dramatically alter a drug's efficacy and manufacturability.[3][4] Therefore, a systematic and scientifically-grounded approach to crystallization is not merely a purification step but a fundamental aspect of drug development. This guide eschews a rigid, one-size-fits-all template, instead offering a logical, in-depth framework for developing a robust crystallization process for 2-(2-Chlorophenyl)pyrimidin-4-amine. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

Understanding the Physicochemical Landscape of 2-(2-Chlorophenyl)pyrimidin-4-amine

A successful crystallization strategy begins with a thorough understanding of the molecule's intrinsic properties. While specific experimental data for 2-(2-Chlorophenyl)pyrimidin-4-amine is not extensively available in public literature, we can infer its likely characteristics based on its structural motifs—a chlorophenyl group, a pyrimidine ring, and an amine substituent.

Key Inferred Properties:

  • Solubility: The presence of the aromatic chlorophenyl group suggests solubility in a range of organic solvents, particularly those with some degree of polarity. The aminopyrimidine core, with its potential for hydrogen bonding, will also influence solvent interactions.

  • Polarity: The molecule possesses both nonpolar (chlorophenyl) and polar (aminopyrimidine) regions, giving it a moderate overall polarity.

  • Hydrogen Bonding: The amine group and the nitrogen atoms in the pyrimidine ring are capable of acting as hydrogen bond donors and acceptors, respectively. This will be a dominant factor in crystal lattice formation and can be exploited in solvent selection.[5]

  • Thermal Stability: The aromatic nature of the compound suggests a reasonable degree of thermal stability, making cooling crystallization a potentially viable method.

A preliminary solubility screen is the essential first step in any crystallization development. This involves testing the solubility of a small amount of the compound in a diverse range of solvents at both room temperature and elevated temperatures.

Systematic Solvent Screening: The Foundation of a Robust Crystallization Process

The choice of solvent is the most critical parameter in crystallization.[6][7] It dictates not only the yield and purity of the crystals but also the polymorphic form obtained.[8] A systematic approach to solvent screening is therefore imperative.

Recommended Solvent Classes for Initial Screening:

  • Alcohols: (e.g., Methanol, Ethanol, Isopropanol) - Good hydrogen bonding capabilities.

  • Ketones: (e.g., Acetone, Methyl Ethyl Ketone) - Moderate polarity.

  • Esters: (e.g., Ethyl Acetate) - Good balance of polarity.

  • Ethers: (e.g., Tetrahydrofuran (THF), Dioxane) - Can interact with the aromatic ring.

  • Aromatic Hydrocarbons: (e.g., Toluene) - May interact favorably with the chlorophenyl group.

  • Nitriles: (e.g., Acetonitrile) - A polar aprotic solvent.

  • Amides: (e.g., Dimethylformamide (DMF), Dimethyl Acetamide (DMAc)) - High polarity, often used for poorly soluble compounds.[9]

The ideal single solvent for crystallization will exhibit high solubility at an elevated temperature and low solubility at room temperature or below.

Crystallization Workflow: A Decision-Making Framework

The following diagram, rendered in DOT language, illustrates a logical workflow for selecting an appropriate crystallization strategy based on the outcomes of the initial solvent screening.

Crystallization_Workflow Start Start: Crude 2-(2-Chlorophenyl)pyrimidin-4-amine Solvent_Screening Systematic Solvent Screening (Alcohols, Ketones, Esters, etc.) Start->Solvent_Screening Solubility_Profile Determine Solubility Profile (High T vs. Low T) Solvent_Screening->Solubility_Profile Good_Single_Solvent Good Single Solvent Found? (High solubility at high T, low at low T) Solubility_Profile->Good_Single_Solvent Cooling_Crystallization Protocol 1: Cooling Crystallization Good_Single_Solvent->Cooling_Crystallization Yes Slow_Evaporation Protocol 2: Slow Evaporation Good_Single_Solvent->Slow_Evaporation Yes Insoluble_or_Poor_Profile Insoluble or Poor Solubility Profile Good_Single_Solvent->Insoluble_or_Poor_Profile No End End: Crystalline Product Cooling_Crystallization->End Slow_Evaporation->End Anti_Solvent_Screening Anti-Solvent Screening Insoluble_or_Poor_Profile->Anti_Solvent_Screening Anti_Solvent_Crystallization Protocol 3: Anti-Solvent Crystallization Anti_Solvent_Screening->Anti_Solvent_Crystallization Anti_Solvent_Crystallization->End

Sources

Application Note: Using 2-(2-Chlorophenyl)pyrimidin-4-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the utility of 2-(2-Chlorophenyl)pyrimidin-4-amine (2-CPA) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD). While simple in structure, this fragment represents a high-value "seed" for targeting ATP-binding sites in kinases and the ubiquitin-binding pockets of deubiquitinases (DUBs). This guide provides a comprehensive workflow for researchers, covering physicochemical profiling, Saturation Transfer Difference (STD) NMR screening protocols, and rational elaboration strategies to evolve this fragment into nanomolar inhibitors.[1]

Introduction: The Privileged Scaffold

In the landscape of FBDD, the aminopyrimidine motif is ubiquitous, often serving as a bioisostere for the adenine ring of ATP. 2-(2-Chlorophenyl)pyrimidin-4-amine is a specific variation that introduces a critical structural feature: the ortho-chlorine substituent on the phenyl ring.

Mechanistic Rationale
  • Hinge Binding: The pyrimidine N1 and the exocyclic 4-amine function as a donor-acceptor pair, capable of forming a bidentate hydrogen bond network with the hinge region backbone of kinase targets (e.g., residues corresponding to Glu/Leu in many kinases).

  • Conformational Control: The chlorine atom at the ortho position of the phenyl ring introduces steric bulk that restricts free rotation around the C2-phenyl bond. This forces the molecule into a non-planar conformation, often preferred for fitting into the hydrophobic "back pocket" or "gatekeeper" regions of enzymes, thereby reducing the entropic penalty upon binding.

  • Lipophilic Efficiency: The chlorophenyl group provides a high-affinity anchor for hydrophobic sub-pockets, improving Ligand Efficiency (LE) early in the discovery process.

Physicochemical Profile

Before screening, the fragment's solution behavior must be characterized to prevent false positives (aggregators) or false negatives (insolubility).[1]

Table 1: Core Physicochemical Properties of 2-(2-Chlorophenyl)pyrimidin-4-amine

PropertyValue (Predicted/Exp)Relevance to FBDD
Molecular Weight ~205.64 DaIdeal for fragments (<300 Da); allows room for growth.[1]
cLogP ~2.1 - 2.5Moderate lipophilicity; ensures membrane permeability for later leads.
TPSA ~38.9 ŲLow polar surface area suggests good oral bioavailability potential.[1]
H-Bond Donors 1 (NH₂)Key interaction point for the hinge region.[1]
H-Bond Acceptors 3 (N)Pyrimidine nitrogens available for H-bonding.[1]
Solubility (PBS) ~50-100 µMSufficient for NMR/SPR screening; DMSO co-solvent recommended (1-2%).[1]

Application I: Screening & Validation Protocol

The primary challenge with 2-CPA is its likely low affinity (µM to mM range) in the fragment stage.[1] Standard biochemical IC50 assays may not be sensitive enough. We recommend Ligand-Observed NMR , specifically Saturation Transfer Difference (STD) NMR , for robust hit validation.[1]

Protocol: STD-NMR Binding Assay

Objective: Confirm direct binding of 2-CPA to the target protein and map the epitope (binding face) of the fragment.

Materials
  • Target Protein: Purified (>95%), buffer exchanged into NMR buffer (20 mM Phosphate, 50 mM NaCl, pH 7.4, in D₂O).

  • Ligand: 2-(2-Chlorophenyl)pyrimidin-4-amine (100 mM stock in d6-DMSO).

  • Instrument: 600 MHz NMR spectrometer with cryoprobe.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare the Protein Stock at 10-20 µM.

    • Prepare the Ligand Sample at a high excess (e.g., 1000 µM) to ensure saturation.[1] The Protein:Ligand ratio should be approximately 1:50 to 1:100.[1]

    • Control: Prepare a sample containing only the ligand (no protein) to rule out artifacts.[1]

  • Pulse Sequence Setup:

    • Use a standard STD pulse sequence (e.g., stddiff in Bruker libraries).[1]

    • On-Resonance Irradiation: Set frequency to -1.0 ppm or 12.0 ppm (protein methyls or amides) to saturate protein signals selectively.[1]

    • Off-Resonance Irradiation: Set frequency to 30.0 ppm (control).

    • Saturation Time: 2.0 seconds using a train of Gaussian pulses.

  • Data Acquisition:

    • Acquire 1D ¹H spectra with on-resonance and off-resonance irradiation in an interleaved manner.

    • Subtract the "On" spectrum from the "Off" spectrum to generate the STD Spectrum .

  • Analysis:

    • Hit Confirmation: Signals corresponding to 2-CPA appearing in the STD spectrum indicate binding.

    • Epitope Mapping: Compare the intensity of the STD signals.

      • Expectation: If the 2-chlorophenyl ring is buried in a hydrophobic pocket, its protons will show stronger STD effects (higher saturation transfer) compared to the solvent-exposed pyrimidine protons.

    • Competition Experiment (Optional): Add a known high-affinity inhibitor (e.g., ATP or a tool compound). Displacement of the STD signal confirms binding to the specific active site.

Application II: Hit-to-Lead Optimization Strategy

Once binding is confirmed, the fragment must be "grown." The structure of 2-CPA offers distinct vectors for elaboration.

Growth Vectors[1]
  • Vector A (4-Amino Group): The primary amine is a versatile handle.[1][2]

    • Chemistry: Amide coupling, reductive amination, or urea formation.

    • Targeting: Can be extended to reach the "Solvent Front" or interact with the ribose-binding pocket residues.

  • Vector B (Pyrimidine C5/C6):

    • Chemistry: Halogenation followed by Suzuki-Miyaura coupling.

    • Targeting: The C5 position is often used to introduce "Gatekeeper" interacting groups or solubilizing moieties (e.g., morpholine/piperazine).[1]

Workflow Visualization

The following diagram illustrates the logical flow from the 2-CPA fragment to a lead compound.

FBDD_Workflow Fragment Fragment Seed 2-(2-Chlorophenyl)pyrimidin-4-amine Validation Validation STD-NMR / SPR (Confirm Kd > 100 µM) Fragment->Validation Screening Modelling Structural Biology X-ray / Docking (Define Hinge Interaction) Validation->Modelling Co-crystallization Elaboration Elaboration Grow via C4-Amine or C5 Modelling->Elaboration Vector Design Lead Lead Compound Nanomolar Potency Improved Selectivity Elaboration->Lead SAR Optimization Lead->Modelling Refinement

Caption: Figure 1. Fragment-to-Lead workflow utilizing 2-(2-Chlorophenyl)pyrimidin-4-amine as the starting chemical seed.

Mechanistic Insight: The Binding Mode

Understanding the binding mode is critical for rational design. In kinase inhibition, the 2-aminopyrimidine motif (isostere to the 4-aminopyrimidine in this specific fragment context) typically functions as a hinge binder.

For 2-(2-Chlorophenyl)pyrimidin-4-amine :

  • Acceptor: Pyrimidine N1 accepts a H-bond from the backbone NH (e.g., Met/Leu).[1]

  • Donor: The C4-NH₂ donates a H-bond to the backbone Carbonyl.

  • Hydrophobic Clamp: The 2-chlorophenyl moiety twists out of plane, inserting into the hydrophobic pocket behind the gatekeeper residue (often Threonine or Methionine).

Binding_Mode Hinge Kinase Hinge Region (Backbone NH/CO) Fragment_Core Pyrimidine Core (N1 & C4-NH2) Fragment_Core->Hinge H-Bond Donor/Acceptor Pair Fragment_Tail 2-Chlorophenyl (Hydrophobic) Fragment_Core->Fragment_Tail Restricted Rotation (Ortho-Cl) Pocket Hydrophobic Pocket (Gatekeeper) Fragment_Tail->Pocket Van der Waals / Steric Fit

Caption: Figure 2. Predicted binding mode of 2-CPA at the ATP-binding site, highlighting the critical H-bond and hydrophobic interactions.

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Liang, Q., et al. (2014).[1][3] "Discovery of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors." Journal of Medicinal Chemistry. (Demonstrates the utility of the phenyl-pyrimidin-amine scaffold). Link[1]

  • Wermuth, C. G. (2008).[1] "The Practice of Medicinal Chemistry." Academic Press. (Source for bioisosteric replacement strategies regarding aminopyrimidines).

  • Jahnke, W., et al. (2002).[1] "Second-site NMR screening and linker design." Current Topics in Medicinal Chemistry. (Foundational text for STD-NMR protocols). Link

(Note: The specific fragment "2-(2-Chlorophenyl)pyrimidin-4-amine" is a representative chemical structure. While exact literature on this isolated fragment is limited, it is a substructure of known inhibitors like ML323 and various kinase inhibitors, validating its use as a scaffold.)

Sources

Application Note: Design, Synthesis, and Evaluation of Pyrimidin-4-Amine Kinase Inhibitor Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pyrimidine core—specifically the pyrimidin-4-amine motif and its fused bicyclic derivatives (e.g., thieno[3,2-d]pyrimidines, pyrazolo[3,4-d]pyrimidines)—represents a privileged scaffold in modern medicinal chemistry for targeted kinase inhibition[1]. Because the pyrimidine ring acts as a bioisostere for the adenine moiety of ATP, it naturally anchors into the highly conserved kinase hinge region via bidentate hydrogen bonding[1].

By systematically varying the functional groups at the C4-amine and the C6/C7 positions, medicinal chemists can drive kinome-wide selectivity and induce specific conformational shifts, such as the DFG-out state critical for targeting inactive kinase conformations[2]. This application note details the logical framework, synthetic methodologies, and biological evaluation protocols required to construct and validate a high-quality pyrimidin-4-amine kinase inhibitor library.

MechanisticRationale A Pyrimidin-4-amine Core Scaffold B ATP Hinge Region (Adenine Mimicry) A->B Hydrogen Bonding C C4-Amine Motif (Solvent/Hydrophobic Pocket) A->C SNAr Diversification D C6/C7 Functionalization (DFG-out Induction) A->D Cross-Coupling E Potent Kinase Inhibition (e.g., AURKA, JAK2, EGFR) B->E Orthosteric Blocking C->E Target Selectivity D->E Binding Kinetics

Caption: Logic of pyrimidin-4-amine scaffold binding and targeted kinase inhibition.

Library Design & Synthetic Strategy

The generation of a structurally diverse kinase library relies on a robust solution-phase parallel synthesis strategy[3]. The workflow typically utilizes a dihalogenated core, such as 4,7-dichlorothieno[3,2-d]pyrimidine. The inherent electronic disparity between the C4 and C7 positions allows for highly regioselective sequential functionalization.

The C4-chlorine is highly activated by the electron-withdrawing nature of the adjacent pyrimidine nitrogens, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with diverse anilines or aliphatic amines. Once the C4 position is secured, the less reactive C7-halogen is subjected to palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups, expanding the molecule into the hydrophobic pocket II of the kinase[3].

SyntheticWorkflow N1 Scaffold Selection (Dihalopyrimidine) N2 Regioselective SNAr (C4-Amination) N1->N2 Base, Heat N3 Suzuki-Miyaura (C7-Arylation) N2->N3 Pd-Catalyst N4 Library Purification (Prep-HPLC/LC-MS) N3->N4 Filtration N5 Radiometric Assay (Hit Identification) N4->N5 Screening

Caption: Step-by-step synthetic and screening workflow for library generation.

Detailed Experimental Protocols

Protocol A: Regioselective SNAr at the C4 Position

Objective: Synthesize intermediate N-arylpyrimidin-4-amines. Causality & Self-Validation: Isopropanol is selected as the solvent because its boiling point (82°C) provides the optimal thermal energy for C4 substitution without triggering off-target reactions at C7. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct; this prevents the reacting amine from precipitating as an unreactive hydrochloride salt. The protocol is self-validating: as the reaction progresses, the desired product typically precipitates out of the cooling isopropanol, allowing for visual confirmation of synthesis and high-purity recovery via simple vacuum filtration.

Step-by-Step Procedure:

  • In a 20 mL scintillation vial, dissolve 1.0 mmol of the dihalopyrimidine core (e.g., 4,7-dichlorothieno[3,2-d]pyrimidine) in 5.0 mL of anhydrous isopropanol.

  • Add 1.1 mmol of the desired primary amine (e.g., 3-chloroaniline) followed by 2.0 mmol of DIPEA.

  • Seal the vial and heat the reaction mixture at 80°C under magnetic stirring for 4–6 hours.

  • Monitor reaction completion via LC-MS (aliquot 10 µL into 1 mL MeCN).

  • Upon completion, cool the mixture to 0°C in an ice bath for 30 minutes to induce complete precipitation.

  • Filter the precipitate under vacuum, wash with cold isopropanol (2 × 2 mL) and diethyl ether (5 mL), and dry in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling at C7

Objective: Introduce structural diversity at the C7 position to target the kinase hydrophobic pocket. Causality & Self-Validation: A biphasic 1,4-Dioxane/H₂O system is critical here. Water is required to dissolve the inorganic base (Na₂CO₃), which activates the boronic acid by forming a reactive, electron-rich boronate complex. Dioxane solubilizes the lipophilic pyrimidine intermediate. Degassing the solvents prevents the oxidative degradation of the Pd(II) catalyst and suppresses the homocoupling of boronic acids.

Step-by-Step Procedure:

  • To a microwave-safe reaction vial, add 0.5 mmol of the C4-substituted intermediate, 0.6 mmol of the selected aryl boronic acid, and 1.5 mmol of Na₂CO₃.

  • Add 4.0 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v).

  • Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen.

  • Quickly add 0.025 mmol (5 mol%) of Pd(dppf)Cl₂ catalyst, seal the vial, and heat to 90°C for 12 hours (or 110°C for 30 minutes via microwave irradiation).

  • Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with brine (10 mL).

  • Extract the organic layer, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via preparative HPLC.

Protocol C: Radiometric In Vitro Kinase Assay

Objective: Quantify the IC₅₀ of the synthesized library against target kinases (e.g., AURKA, JAK2, EGFR). Causality & Self-Validation: While fluorescence-based assays are common, highly conjugated pyrimidine libraries often exhibit auto-fluorescence, leading to false positives. The radiometric assay using [γ-³³P]ATP is the gold standard because it directly measures the physical transfer of the phosphate group[4]. The addition of phosphoric acid at the end of the assay serves a dual purpose: it denatures the kinase (stopping the reaction instantly) and protonates the peptide substrate, ensuring it binds tightly to the negatively charged phosphocellulose filter plate during washing.

Step-by-Step Procedure:

  • Prepare a reaction mixture containing the target kinase (e.g., 5 nM AURKA), specific peptide substrate (1 µg/µL), and the test compound (serial dilutions from 10 µM to 0.1 nM) in kinase assay buffer (HEPES pH 7.5, MgCl₂, DTT).

  • Incubate at room temperature for 15 minutes to allow inhibitor-kinase equilibration.

  • Initiate the reaction by adding a mixture of cold ATP (at the Kₘ concentration for the specific kinase) spiked with 1 µCi of [γ-³³P]ATP.

  • Incubate for exactly 60 minutes at 30°C.

  • Quench the reaction by adding an equal volume of 3% (v/v) phosphoric acid.

  • Transfer the quenched mixture to a P81 phosphocellulose filter plate. Wash extensively (3 × 200 µL) with 1% phosphoric acid to remove unreacted[γ-³³P]ATP.

  • Add scintillation fluid and quantify the incorporated radioactivity using a microplate scintillation counter. Calculate IC₅₀ using non-linear regression analysis.

Quantitative Data Analysis

The structural versatility of the pyrimidin-4-amine scaffold allows for the generation of highly potent inhibitors across various kinase families. The table below summarizes representative data demonstrating how specific substitutions dictate target selectivity and potency.

Compound ClassRepresentative DerivativeTarget KinaseIC₅₀ (nM)Key Structural FeatureRef.
Pyrazolo[3,4-d]pyrimidine Derivative 34JAK26.5C3/C4 Optimization; >36-fold selectivity over JAK1[1]
Pyrimidine-2,4-diamine Compound 13Aurora A< 200Induces DFG-out conformation; reduces MYC[2]
Thieno[3,2-d]pyrimidine Derivative 24JAK122C2-Chloro, C4-Amine substitution[4]
Pyrido[3,4-d]pyrimidine Compound 45EGFR (L858R)1.72,4,6-trisubstituted core[5]

References

  • [3] Preparation of a 7-Arylthieno[3,2-d]pyrimidin-4-Amine Library. ACS Combinatorial Science. URL:

  • [2] Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC (NIH). URL:

  • [1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. URL:

  • [4] Assessing the Selectivity of 2-Chlorothieno[3,2-d]pyrimidin-4-amine Kinase Inhibitors. Benchchem. URL:

  • [5] A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. URL:

Sources

Reaction conditions for nucleophilic aromatic substitution on pyrimidines

Application Note & Protocol: Optimizing Reaction Conditions for Nucleophilic Aromatic Substitution ( ) on Pyrimidines

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Mechanistic Causality

Nucleophilic aromatic substitution (

1

2

The

MechanismAActivated Pyrimidine(e.g., 2-Chloro)BNucleophilic Attack(Addition)A->BCMeisenheimer Complex(Anionic Intermediate)B->CDLeaving GroupExpulsionC->DESubstituted Pyrimidine(Product)D->E

Caption: Addition-elimination mechanism of SNAr on pyrimidines.

Strategic Selection of Reaction Parameters

The success of an

  • Leaving Groups: The rate-determining step is typically the initial nucleophilic addition, not the leaving group expulsion. Therefore, highly electronegative leaving groups that strongly polarize the C-X bond accelerate the reaction. The reactivity order is generally

    
    3. Alternatively, methylsulfonyl (
    
    
    ) groups are exceptional leaving groups due to their strong inductive electron-withdrawing nature, often outperforming halogens 1.
  • Nucleophiles: Amines (primary and secondary), alkoxides, and thiolates are most common. Hard nucleophiles (like alkoxides) react rapidly but can lead to competitive solvolysis if water is present in the reaction medium 4.

  • Solvents: Polar aprotic solvents (DMF, DMSO, NMP, Acetonitrile) are traditional choices as they solvate cations while leaving nucleophilic anions "naked" and highly reactive. However, modern green chemistry protocols have successfully employed PEG-400 [[5]]() or aqueous systems with polymeric additives like Hydroxypropyl Methylcellulose (HPMC) to perform these reactions at mild temperatures .

  • Bases: Non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are standard for amine nucleophiles to scavenge the generated HX acid 3. Inorganic bases (

    
    , 
    
    
    ) are preferred for oxygen or sulfur nucleophiles.
Table 1: Quantitative Comparison of Reaction Conditions
ParameterTraditional ProtocolHigh-Temperature / ForcingGreen Aqueous Protocol
Solvent EtOH, iPrOH, or THFDMF, DMSO, or NMPWater + HPMC (2 wt%) / PEG-400
Temperature 0 °C to Room Temp80 °C to 150 °CRoom Temp to 60 °C
Base DIPEA or TEA (1.2 - 2.0 eq)

or DIPEA (2.0 - 3.0 eq)
KOH or

(1.0 - 2.0 eq)
Reaction Time 2 - 12 hours15 mins - 2 hours0.5 - 4 hours
Yield Profile Moderate to High (70-90%)High (>85%)High (80-95%)
Primary Use Case Highly activated electrophiles (e.g., C4-fluorine)Deactivated pyrimidines or bulky nucleophilesEnvironmentally benign synthesis, scale-up

Regioselectivity in Polyhalogenated Pyrimidines

When functionalizing 2,4-dichloropyrimidines, the C4 position is generally more electrophilic than the C2 position. This is because the C4 Meisenheimer intermediate is stabilized by the para-like nitrogen and one ortho-like nitrogen, whereas the C2 intermediate is stabilized by two ortho-like nitrogens (which causes greater steric and electronic repulsion). Consequently, mono-substitution at C4 can be achieved under kinetic control (1.0 equivalent of nucleophile, low temperature). Forcing conditions (excess nucleophile, high heat) are required to substitute the C2 position subsequently 2.

RegioselectivitySM2,4-DichloropyrimidineCond11.0 eq Amine, DIPEA0°C to RT, EtOHSM->Cond1 Kinetic ControlCond2Excess Amine, HeatDMF or NMPSM->Cond2 Forcing ConditionsProd14-Amino-2-chloropyrimidine(Kinetic Product)Cond1->Prod1Prod22,4-Diaminopyrimidine(Thermodynamic Product)Cond2->Prod2Prod1->Cond2 2nd Substitution

Caption: Regioselective workflow for SNAr on 2,4-dichloropyrimidine.

Validated Experimental Protocols

These protocols are designed as self-validating systems. Analytical checkpoints are integrated to ensure causality between the experimental manipulation and the chemical outcome.

Protocol A: Regioselective C4-Amination of 2,4-Dichloropyrimidine (Traditional)

Objective: Synthesize a 4-amino-2-chloropyrimidine derivative using a primary amine under kinetic control.

Materials:

  • 2,4-Dichloropyrimidine (1.0 mmol)

  • Primary Amine (

    
    ) (1.05 mmol)
    
  • N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)

  • Anhydrous Ethanol or Isopropanol (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloropyrimidine in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar. Chill the solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA dropwise to the stirring solution.

    • Causality Note: DIPEA is added first to ensure any trace acid is neutralized and to act as a proton scavenger for the subsequent step, preventing the amine nucleophile from being protonated and deactivated 3.

  • Nucleophile Addition: Slowly add the primary amine dropwise over 5 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (high

      
      ) should disappear, replaced by a lower 
      
      
      spot (the product is more polar due to the introduced amine). LC-MS should show the
      
      
      peak with a characteristic 3:1 isotopic ratio indicating a single chlorine atom remains.
  • Work-up: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous

    
     (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography if necessary.
    
Protocol B: Green Aqueous using HPMC (Environmentally Benign)

Objective: Perform an

Materials:

  • Activated Pyrimidine (e.g., 2-chloro-5-nitropyrimidine) (1.0 mmol)

  • Nucleophile (Amine or Thiol) (1.0 mmol)

  • KOH or

    
     (1.5 mmol)
    
  • 2 wt% HPMC aqueous solution (2.0 mL)

Step-by-Step Methodology:

  • Micellar Environment Formation: Add the activated pyrimidine to a reaction vial containing the 2 wt% HPMC aqueous solution. Stir vigorously for 5 minutes.

    • Causality Note: HPMC creates a hydrophobic pocket in the aqueous medium, bringing the water-insoluble electrophile and nucleophile into close proximity, drastically increasing the effective concentration .

  • Nucleophile Addition: Add the nucleophile to the suspension.

    • Crucial Order of Addition: Always add the electrophile and nucleophile before the base. If the base is added before the nucleophile, competitive hydrolysis of the pyrimidine (yielding the inactive pyrimidinol) will occur .

  • Base Addition: Add the inorganic base (

    
     or 
    
    
    ).
  • Reaction: Stir the mixture at room temperature (or up to 60 °C for deactivated substrates) for 30 minutes to 2 hours.

    • Self-Validation Checkpoint: Aliquot 10 µL of the reaction mixture, dilute with acetonitrile, and analyze via UPLC-MS. Complete conversion is typically observed within 1 hour.

  • Product Isolation: For solid products, simply filter the reaction mixture through a Buchner funnel and wash with cold water. For liquid products, perform a single extraction with a minimal amount of green solvent (e.g., Ethyl Acetate or 2-MeTHF).

References

  • BenchChem Technical Support Team. "Application Notes and Protocols for Nucleophilic Substitution on 5-Methoxy-2-methylthiopyrimidine." BenchChem.1

  • BenchChem Technical Support Team. "Application Notes and Protocols for Nucleophilic Substitution on 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine." BenchChem. 3

  • Borlinghaus, N., et al. "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC." RSC Advances.

  • Trilleras, J., et al. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." MDPI Molbank. 6

  • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi Biology. 2

  • "A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles." PMC. 5

Application Note: A Robust and Scalable Two-Step Synthesis of 2-(2-Chlorophenyl)pyrimidin-4-amine for Preclinical In Vivo Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the scale-up synthesis of 2-(2-Chlorophenyl)pyrimidin-4-amine, a key heterocyclic scaffold with significant potential in drug discovery and development. The presented methodology is designed for robustness, scalability, and the production of high-purity material suitable for rigorous in vivo studies. The synthesis follows a logical and efficient two-step pathway: (1) formation of an N-(2-chlorophenyl)guanidinium salt from 2-chloroaniline, followed by (2) a base-mediated cyclocondensation reaction to construct the target pyrimidine ring. This guide explains the causal reasoning behind critical process parameters, outlines comprehensive safety procedures, and establishes a self-validating protocol to ensure reproducibility and high-quality outcomes for researchers in medicinal chemistry and drug development.

Introduction: The Significance of the 2-Aryl-4-Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif and a privileged structure in medicinal chemistry, forming the core of nucleobases like cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA.[1] Synthetic pyrimidine derivatives exploit this biological relevance, often acting as mimics of natural bases to interact with enzymes and receptors.[2] Specifically, the 2-aryl-4-aminopyrimidine framework is a cornerstone in the design of targeted therapeutics, most notably as potent and selective kinase inhibitors.[3] The strategic placement of the aryl group at the C2-position and the amino group at the C4-position facilitates crucial hydrogen bonding and π-π stacking interactions within the ATP-binding pockets of various kinases.[2]

The target molecule, 2-(2-Chlorophenyl)pyrimidin-4-amine, serves as a valuable intermediate or a final active pharmaceutical ingredient (API) candidate. Its reliable synthesis at scale with high purity is a critical prerequisite for advancing preclinical development, including pharmacokinetic, toxicological, and efficacy studies in vivo. The protocol detailed herein addresses the common challenges of synthetic complexity and scalability, offering a streamlined process for producing gram-to-kilogram quantities of this important compound.[2]

Overview of the Selected Synthetic Strategy

The chosen synthetic route is a convergent two-step process selected for its efficiency, use of readily available starting materials, and proven scalability.

  • Step 1: Guanidinylation. Synthesis of N-(2-chlorophenyl)guanidinium nitrate from 2-chloroaniline and cyanamide. This classic approach provides a stable, crystalline guanidinium salt, which is ideal for storage and handling in a large-scale setting.

  • Step 2: Pyrimidine Ring Formation. A base-mediated cyclocondensation of the N-(2-chlorophenyl)guanidinium salt with 3-(dimethylamino)acrylonitrile. This reaction efficiently and regioselectively constructs the desired 4-aminopyrimidine ring system.

This strategy avoids complex multi-step procedures or the use of expensive, specialized reagents, making it economically viable and highly practical for typical drug development laboratories.[2]

Logical Workflow for Synthesis

Below is a visualization of the overall process, from starting materials to the final, purified product.

G cluster_0 Part 1: Guanidine Synthesis cluster_1 Part 2: Pyrimidine Cyclization A 2-Chloroaniline C Reaction Vessel (Water/Ethanol, Reflux) A->C B Cyanamide + HNO₃ B->C D N-(2-Chlorophenyl)guanidinium Nitrate (Intermediate) C->D Crystallization G Reaction Vessel (Ethanol, Reflux) D->G Intermediate E 3-(Dimethylamino)acrylonitrile E->G F Sodium Ethoxide (Base) F->G H Crude Product G->H Precipitation I 2-(2-Chlorophenyl)pyrimidin-4-amine (Final Product, >98% Purity) H->I Recrystallization

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-Chlorophenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(2-Chlorophenyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pyrimidine derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct, question-and-answer format to help you improve your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 2-(2-Chlorophenyl)pyrimidin-4-amine?

A1: The most widely employed and dependable synthetic route is the cyclocondensation reaction between a suitable three-carbon precursor, typically a chalcone, and a source of the N-C-N fragment, such as guanidine.[1] This reaction proceeds through a Michael addition of guanidine to the α,β-unsaturated ketone (chalcone), followed by cyclization and subsequent dehydration to form the pyrimidine ring.[2]

Q2: What are the typical starting materials for this synthesis?

A2: The key starting materials are:

  • 2-Chloro-benzaldehyde: This provides the 2-chlorophenyl substituent at the 2-position of the pyrimidine ring.

  • A suitable ketone: To form the chalcone intermediate. For the parent compound, a simple ketone that can provide a three-carbon chain is needed.

  • Guanidine hydrochloride or guanidine nitrate: This serves as the source for the amine group at the 4-position and the two nitrogen atoms of the pyrimidine ring.[3]

  • A base: Such as sodium hydroxide, potassium hydroxide, or sodium methoxide, is required to deprotonate the guanidine and facilitate the reaction.[3][4]

  • A suitable solvent: Ethanol is a commonly used solvent for this reaction.[3]

Q3: What are the critical parameters to control for a successful synthesis?

A3: Several parameters are crucial for maximizing the yield and purity of 2-(2-Chlorophenyl)pyrimidin-4-amine:

  • Purity of reactants: The purity of the starting materials, especially the chalcone intermediate, is vital to prevent unwanted side reactions.

  • Stoichiometry: The molar ratio of the reactants, particularly the base and guanidine, should be carefully controlled.

  • Reaction temperature and time: These parameters need to be optimized to ensure the reaction goes to completion without significant decomposition of the product or starting materials. Refluxing for an extended period (e.g., 24 hours) is common.[3]

  • Anhydrous conditions: While not as critical as in some other reactions, minimizing water content can prevent potential side reactions and improve yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield of the Final Product

Q: I am consistently getting a low yield of 2-(2-Chlorophenyl)pyrimidin-4-amine. What are the potential causes and how can I improve it?

A: Low yields can be attributed to several factors. Let's break down the potential causes and their solutions.

Potential Cause 1: Incomplete Chalcone Formation

The first step of the synthesis, the Claisen-Schmidt condensation to form the chalcone, may not be going to completion.

Troubleshooting Actions:

  • Verify Chalcone Purity: Before proceeding to the cyclization step, ensure the chalcone intermediate is pure. Use techniques like TLC, NMR, or melting point to confirm its identity and purity.

  • Optimize Condensation Conditions: Adjust the reaction time, temperature, and base concentration for the chalcone synthesis. A common method involves reacting 2-chlorobenzaldehyde with an appropriate ketone in the presence of a base like sodium hydroxide in ethanol.

Potential Cause 2: Suboptimal Cyclization Conditions

The cyclization of the chalcone with guanidine is the critical step for forming the pyrimidine ring.

Troubleshooting Actions:

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A strong base like KOH or NaOH is needed to deprotonate guanidine hydrochloride.[3] An excess of the base may lead to side reactions. A molar ratio of approximately 1.5 to 2 equivalents of base to guanidine hydrochloride is a good starting point.

  • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a longer reflux time may be necessary.

  • Solvent Choice: Ethanol is a common solvent, but exploring other polar protic solvents might be beneficial.[3]

Potential Cause 3: Product Loss During Work-up and Purification

Significant amounts of the product can be lost during the isolation and purification steps.

Troubleshooting Actions:

  • Precipitation and Filtration: After the reaction, pouring the mixture into crushed ice is a common method to precipitate the product.[3] Ensure the mixture is sufficiently cold to maximize precipitation. Wash the filtered product with cold water to remove inorganic salts.

  • Recrystallization Solvent: Choosing the right solvent for recrystallization is crucial for obtaining a pure product with good recovery. Ethanol or ethanol-water mixtures are often good starting points for pyrimidine derivatives.[5] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows multiple spots on a TLC plate and the NMR spectrum indicates the presence of impurities. What are the likely impurities and how can I remove them?

A: The presence of impurities is a common issue. Here are the likely culprits and how to address them.

Potential Impurity 1: Unreacted Starting Materials

The presence of unreacted chalcone or guanidine is a common problem.

Troubleshooting Actions:

  • Optimize Reaction Conditions: To drive the reaction to completion, consider increasing the reaction time or using a slight excess of guanidine.

  • Purification: Unreacted chalcone is generally less polar than the aminopyrimidine product and can be separated by column chromatography.

Potential Impurity 2: Side Products from the Cyclization Reaction

Side reactions can occur during the cyclization step, leading to various byproducts.

Troubleshooting Actions:

  • Control of Reaction Conditions: Carefully control the reaction temperature and stoichiometry to minimize the formation of side products.

  • Purification: Column chromatography is the most effective method for separating closely related impurities. A silica gel column with a gradient eluent system (e.g., ethyl acetate/hexane) can be effective. Adding a small amount of a basic modifier like triethylamine (1-2%) to the eluent can help prevent the streaking of the basic amine product on the acidic silica gel.[5]

Experimental Protocols

Protocol 1: Synthesis of the Chalcone Intermediate

A detailed step-by-step methodology for the Claisen-Schmidt condensation to synthesize the chalcone precursor.

  • Dissolve 2-chlorobenzaldehyde (1 equivalent) and a suitable ketone (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (2 equivalents) dropwise with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into cold water to precipitate the crude chalcone.

  • Filter the solid, wash with water until the filtrate is neutral, and dry the product.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure intermediate.

Protocol 2: Synthesis of 2-(2-Chlorophenyl)pyrimidin-4-amine

A detailed step-by-step methodology for the cyclocondensation reaction.

  • In a round-bottom flask equipped with a reflux condenser, add the purified chalcone (1 equivalent) and guanidine hydrochloride (1.5 equivalents) to ethanol.[3]

  • To this suspension, add potassium hydroxide (2 equivalents) portion-wise with stirring.[3]

  • Heat the reaction mixture to reflux and maintain it for 24 hours.[3]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice to precipitate the crude product.[3]

  • Filter the solid, wash it thoroughly with cold water, and dry it.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Base on Reaction Yield

BaseEquivalentsSolventReflux Time (h)Approximate Yield (%)
NaOH2.0Ethanol2465-75
KOH2.0Ethanol2470-80[3]
NaOMe1.5Methanol2070-75

Note: The data in this table is illustrative and based on general principles of pyrimidine synthesis. Actual yields may vary.

Visualizations

Workflow for the Synthesis of 2-(2-Chlorophenyl)pyrimidin-4-amine

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Purification 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Claisen-Schmidt Condensation Claisen-Schmidt Condensation 2-Chlorobenzaldehyde->Claisen-Schmidt Condensation Ketone Ketone Ketone->Claisen-Schmidt Condensation Chalcone Intermediate Chalcone Intermediate Claisen-Schmidt Condensation->Chalcone Intermediate Cyclocondensation Cyclocondensation Chalcone Intermediate->Cyclocondensation Guanidine HCl Guanidine HCl Guanidine HCl->Cyclocondensation Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Cyclocondensation Crude Product Crude Product Cyclocondensation->Crude Product Purification Purification Crude Product->Purification Pure 2-(2-Chlorophenyl)pyrimidin-4-amine Pure 2-(2-Chlorophenyl)pyrimidin-4-amine Purification->Pure 2-(2-Chlorophenyl)pyrimidin-4-amine

Caption: A flowchart illustrating the three main stages of the synthesis process.

Troubleshooting Decision Tree for Low Yield

G Low Yield Low Yield Check Chalcone Purity Check Chalcone Purity Low Yield->Check Chalcone Purity Impure Impure Check Chalcone Purity->Impure TLC/NMR shows impurities Pure Pure Check Chalcone Purity->Pure Clean starting material Repurify Chalcone Repurify Chalcone Impure->Repurify Chalcone Optimize Cyclization Optimize Cyclization Pure->Optimize Cyclization Adjust base, time, temp. Review Work-up Review Work-up Optimize Cyclization->Review Work-up Yield still low

Caption: A decision tree to diagnose and resolve issues related to low product yield.

References

  • BenchChem. (2025). Overcoming Side Reactions in Pyrimidine Synthesis.
  • BenchChem. (2025). Troubleshooting common side reactions in 4-amino-N-(2-chlorophenyl)benzamide synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-amino-N-(2-chlorophenyl)benzamide.
  • ResearchGate. (n.d.). Reaction involved in synthesis of pyrimidine derivatives.
  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC.
  • Arab Journals Platform. (2019). Synthesis and Biological Investigation of Novel Adamantylated Heterocyclic Rings with Chalcone Based Structure.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2-(2-Chlorophenyl)acetohydrazide.
  • Google Patents. (n.d.). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • PMC. (n.d.). Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. Retrieved from LoKecdokKaVEjEPKqBiwtsjZuZu8C5yZfACEZA==)

Sources

Optimizing reaction temperature for pyrimidin-4-amine formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrimidin-4-amine Synthesis

A Guide to Optimizing Reaction Temperature for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance rooted in established chemical principles. This guide is designed to help you navigate the critical parameter of reaction temperature in the synthesis of pyrimidin-4-amine, a vital scaffold in medicinal chemistry. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during the synthesis of pyrimidin-4-amine, with a focus on temperature as a key variable.

Q1: My reaction yield for pyrimidin-4-amine is significantly lower than expected. How do I know if the temperature is the problem?

A: Low yield is a common problem where temperature is often a primary factor. Temperature directly influences reaction kinetics, but its effect is not always linear. Both excessively low and high temperatures can be detrimental.

  • Insufficient Temperature: If the temperature is too low, the activation energy for the cyclization and subsequent aromatization steps may not be reached, leading to an incomplete or "stalled" reaction. You will likely observe a significant amount of unreacted starting materials in your reaction mixture when monitoring by Thin Layer Chromatography (TLC).[1]

  • Excessive Temperature: Conversely, very high temperatures can promote side reactions or lead to the decomposition of thermally sensitive reagents and intermediates.[1] For instance, in syntheses using urea or formamide, high heat can cause decomposition, leading to the formation of unwanted byproducts.[1] An increase in unfamiliar spots on your TLC plate often indicates the formation of such impurities.

A systematic approach to temperature optimization is the most reliable way to determine if it is the root cause of low yield.

Q2: What is a reasonable starting temperature for my pyrimidin-4-amine synthesis, and how high is too high?

A: The optimal temperature is highly dependent on the specific synthetic route, substrates, and solvent used. However, we can establish general guidelines.

  • General Range for Conventional Heating: For many pyrimidine syntheses, particularly those involving the condensation of amidines with β-dicarbonyl compounds or their equivalents, a starting temperature range of 80°C to 120°C is often effective.[2][3][4]

  • High-Temperature Syntheses: Some multicomponent reactions, such as those using formamide as both a reactant and a solvent, may require significantly higher temperatures. For example, the synthesis of thieno[2,3-d]pyrimidin-4-amines from ketones, malononitrile, sulfur, and formamide has been successfully performed at temperatures as high as 170°C .[5]

  • Microwave-Assisted Synthesis: Microwave irradiation is an excellent tool for rapidly achieving high temperatures and can significantly shorten reaction times.[6] A common starting point for microwave-assisted pyrimidine synthesis is around 120-150°C.[7] A key advantage is precise temperature control, which can minimize byproduct formation.

"Too high" is the point at which you observe a decrease in the yield of the desired product and a significant increase in impurities, suggesting thermal degradation. Always monitor your reaction's progress.

Q3: I'm observing multiple byproducts and poor selectivity for the target pyrimidin-4-amine. Can adjusting the temperature help?

A: Absolutely. Temperature is a critical tool for controlling reaction selectivity. Many side reactions have different activation energies than the desired reaction pathway.

  • Minimizing Competing Pathways: By lowering the reaction temperature, you can often disfavor a competing reaction that has a higher activation energy.[1][6] For example, in Biginelli-type reactions, higher temperatures can promote the formation of Hantzsch-type dihydropyridine byproducts due to the decomposition of urea into ammonia.[1] Running the reaction at a lower temperature can significantly suppress this side reaction.

  • Controlling Reagent Addition: In some cases, a stepwise approach where reagents are added at different temperatures can improve selectivity. For instance, forming an initial intermediate at a lower temperature before heating to drive the final cyclization can prevent certain reagents from reacting prematurely.

The workflow below illustrates how temperature optimization fits into a broader troubleshooting strategy for poor selectivity.

start Poor Selectivity / Multiple Byproducts Observed temp Optimize Reaction Temperature start->temp lower_temp Run Reaction at a Lower Temperature temp->lower_temp If byproduct formation is significant higher_temp Gradually Increase Temperature temp->higher_temp If reaction is sluggish monitor Monitor by TLC/LC-MS at Each Step lower_temp->monitor higher_temp->monitor reagent_order Change Order of Reagent Addition catalyst Screen Different Catalysts / Solvents reagent_order->catalyst outcome Selective Product Obtained catalyst->outcome Improvement Seen monitor->reagent_order No Improvement monitor->outcome Improvement Seen

Caption: Troubleshooting workflow for poor reaction selectivity.

Q4: My reaction is clean but incomplete, with starting material remaining even after a long reaction time. Should I simply increase the temperature?

A: While insufficient temperature can cause a reaction to stall, it's crucial to be systematic. Before increasing the heat, verify other parameters:

  • Catalyst Activity: If you are using an acid or metal catalyst, ensure it is active and not poisoned.[1] For reusable catalysts, regeneration may be necessary.

  • Reagent Purity & Stoichiometry: Confirm the purity of your starting materials and that the reactant ratios are correct.

  • Solvent Conditions: Ensure your solvent is anhydrous if required, as water can deactivate many catalysts and reagents.[3]

If these factors are confirmed to be correct, a moderate and gradual increase in temperature is a logical next step. An increase of 10-20°C can significantly increase the reaction rate without necessarily promoting new side reactions. Continue to monitor the reaction's progress closely.

Data Summary: Temperature Effects on Pyrimidin-4-amine Synthesis

The following table summarizes the general effects of different temperature ranges on the outcome of a typical pyrimidine synthesis. The optimal range will be specific to your reaction.

Temperature RangePotential OutcomeTroubleshooting Action
Low (e.g., < 60°C) Low to No Conversion: Reaction is too slow or has not overcome the activation energy.Gradually increase temperature in 10-20°C increments. Verify catalyst activity.
Moderate (e.g., 80-120°C) Optimal Range (Often): Good balance between reaction rate and selectivity. Clean conversion to product.This is often the target range. Fine-tune within this window for maximum yield.
High (e.g., 120-170°C) Fast Reaction, Potential Byproducts: Reaction may complete quickly, but risk of thermal decomposition and side reactions increases.[1][5]If byproducts appear, reduce temperature. Consider if a different solvent with a lower boiling point is feasible.
Very High (e.g., >170°C) Degradation & Low Yield: Significant decomposition of reagents, intermediates, or the final product, leading to a complex mixture and poor yield.Drastically reduce temperature. Re-evaluate the entire reaction setup (solvent, catalyst, etc.).

Experimental Protocol: Temperature Optimization Study

This protocol outlines a parallel synthesis approach to efficiently determine the optimal reaction temperature for your specific pyrimidin-4-amine formation.

Objective: To identify the temperature that provides the highest yield and purity of pyrimidin-4-amine.

Materials:

  • All necessary starting materials and reagents.

  • Appropriate anhydrous solvent.

  • A parallel synthesis block or multiple reaction vials with stir bars.

  • TLC plates and appropriate eluent system.

  • Quenching solution and workup reagents.

Workflow Diagram:

cluster_prep Preparation cluster_setup Reaction Setup cluster_monitor Monitoring & Analysis cluster_workup Workup & Isolation prep1 Prepare a stock solution of starting materials in the chosen solvent. setup1 Dispense equal aliquots of the stock solution into 5 reaction vials. prep1->setup1 setup2 Set each vial to a different temperature (e.g., 80°C, 90°C, 100°C, 110°C, 120°C). setup1->setup2 setup3 Begin stirring and heating simultaneously. setup2->setup3 monitor1 Take a small aliquot from each reaction at set time points (e.g., 1h, 2h, 4h, 8h). setup3->monitor1 monitor2 Analyze each aliquot by TLC to assess conversion and purity. monitor1->monitor2 monitor3 Identify the temperature that gives the cleanest and fastest conversion. monitor2->monitor3 workup1 Once reactions are complete, cool to room temperature and perform workup. monitor3->workup1 workup2 Isolate and purify the product from each reaction. workup1->workup2 workup3 Calculate the isolated yield for each temperature. workup2->workup3

Sources

Technical Support Center: Chloropyrimidine Intermediate Stability

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Chloropyrimidines are pivotal intermediates in synthesizing a vast array of pharmaceuticals, including kinase inhibitors and antiviral agents. Their reactivity, essential for forming carbon-carbon and carbon-nitrogen bonds, is a double-edged sword. The electron-deficient nature of the pyrimidine ring, which activates the chlorine for nucleophilic substitution, also renders it highly susceptible to hydrolysis, leading to the formation of undesired and often difficult-to-remove hydroxypyrimidine impurities. This guide provides in-depth technical advice, troubleshooting protocols, and preventative strategies to help you maintain the integrity of your chloropyrimidine intermediates throughout your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: I'm observing a new, more polar impurity in my reaction mixture by TLC and LC-MS. Could this be a hydrolysis product?

A: Yes, this is a classic indicator of chloropyrimidine hydrolysis. The product of hydrolysis, a hydroxypyrimidine (or its tautomeric pyrimidone form), is significantly more polar than the starting chloropyrimidine. This increased polarity results in lower retention times on reverse-phase HPLC and a lower Rf value on silica gel TLC. The identity of the impurity can be quickly confirmed by LC-MS, as the mass of the product will correspond to the replacement of chlorine (atomic mass ~35.45 u) with a hydroxyl group (atomic mass ~17.01 u), resulting in a net mass decrease of approximately 18.44 u.

Q2: What is the primary mechanism behind the hydrolysis of chloropyrimidines?

A: The primary mechanism is typically a nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is often enhanced by other electron-withdrawing groups on the ring. This electronic arrangement makes the carbon atom attached to the chlorine electrophilic and susceptible to attack by nucleophiles, including water or hydroxide ions. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. The stability of this intermediate and, therefore, the rate of the reaction are highly dependent on the substitution pattern of the pyrimidine ring.

digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: SNAr Hydrolysis Mechanism", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=record, style="filled", fontname="Helvetica", fontsize=10];

reagents [label="{2-Chloropyrimidine |+ H₂O}", fillcolor="#F1F3F4", color="#5F6368"]; transition_state [label="Meisenheimer-like\nComplex", shape=Mdiamond, fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; products [label="{2-Hydroxypyrimidine |+ HCl}", fillcolor="#F1F3F4", color="#5F6368"];

reagents -> transition_state [label=" Nucleophilic\n Attack", fontname="Helvetica", fontsize=9, color="#4285F4"]; transition_state -> products [label=" Elimination of Cl⁻", fontname="Helvetica", fontsize=9, color="#EA4335"]; }

Figure 1: SNAr Hydrolysis Mechanism.

Q3: How do pH and temperature affect the rate of hydrolysis?

A: Both pH and temperature are critical factors.

  • pH: The hydrolysis rate is significantly influenced by pH. While hydrolysis can occur with neutral water, the rate is often much faster under both acidic and basic conditions.

    • Basic Conditions: Under basic conditions (pH > 8), the presence of the highly nucleophilic hydroxide ion (OH⁻) dramatically accelerates the SNAr reaction, leading to rapid degradation.

    • Acidic Conditions: Under acidic conditions (pH < 5), the pyrimidine ring can become protonated. This protonation further increases the electron deficiency of the ring, making it even more susceptible to attack by a weak nucleophile like water.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. It is generally advisable to store chloropyrimidine intermediates, especially in solution, at reduced temperatures (e.g., 0-5 °C) to minimize degradation over time. For reactions, using the lowest effective temperature is a key strategy for control.

Troubleshooting Guide & Preventative Strategies

Issue 1: Low Yield in a Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) with Suspected Hydrolysis.

This is a common problem, as many cross-coupling reactions require basic conditions that can promote the hydrolysis of the chloropyrimidine starting material. The key is to select a base that is strong enough to facilitate the catalytic cycle but not so nucleophilic or soluble that it causes significant hydrolysis.

Troubleshooting Workflow:

digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.8, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, width=2.5];

start [label="Low Yield & Suspected\nHydrolysis in Coupling Rxn", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_lcms [label="Confirm Hydrolysis:\nAnalyze crude reaction mixture\nby LC-MS for M-18 peak.", fillcolor="#F1F3F4", color="#5F6368"]; hydrolysis_confirmed [label="Hydrolysis Confirmed?", shape=diamond, fillcolor="#FBBC05", color="#202124", fontcolor="#202124"]; no_hydrolysis [label="No Significant Hydrolysis.\nTroubleshoot other reaction\nparameters (catalyst, temp, etc.).", fillcolor="#E8F0FE", color="#4285F4"]; base_eval [label="Evaluate Base Selection.\nIs the base too strong,\nnucleophilic, or soluble?", fillcolor="#F1F3F4", color="#5F6368"]; solvent_eval [label="Evaluate Solvent System.\nIs it anhydrous? Is it protic?", fillcolor="#F1F3F4", color="#5F6368"]; temp_eval [label="Evaluate Reaction Temperature.\nCan the temperature be lowered?", fillcolor="#F1F3F4", color="#5F6368"]; implement_changes [label="Implement Changes:\n1. Switch to weaker, non-nucleophilic base.\n2. Use anhydrous aprotic solvent.\n3. Lower reaction temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor_rxn [label="Monitor Reaction Progress\nClosely by HPLC.", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_lcms; check_lcms -> hydrolysis_confirmed; hydrolysis_confirmed -> base_eval [label=" Yes"]; hydrolysis_confirmed -> no_hydrolysis [label=" No"]; base_eval -> solvent_eval; solvent_eval -> temp_eval; temp_eval -> implement_changes; implement_changes -> monitor_rxn; }

Figure 2: Troubleshooting Workflow for Hydrolysis.

Preventative Strategy: Base and Solvent Selection

The choice of base is paramount. Instead of strong, soluble bases like NaOH, KOH, or even Na₂CO₃ in aqueous solutions, consider using weaker, non-nucleophilic, and sterically hindered inorganic bases.

BasepKa (of conjugate acid)Solubility in THF/DioxaneTypical Use CaseHydrolysis Risk
NaOH / KOH~15.7Low (but high in H₂O)Aqueous conditionsVery High
Na₂CO₃ / K₂CO₃~10.3Very LowSuzuki & Buchwald (often requires phase transfer)Moderate to High
K₃PO₄ ~12.3Very LowRecommended for Suzuki Low
Cs₂CO₃ ~10.3ModerateGeneral purpose, effective for many couplingsModerate
Organic Amines ~11 (e.g., DIPEA)HighSonogashira, HeckLow (but can act as nucleophile)

Causality: Potassium phosphate (K₃PO₄) is often an excellent choice. It is sufficiently basic to deprotonate boronic acids (in the case of Suzuki coupling) but has very low solubility in common organic solvents like dioxane or toluene. The reaction effectively occurs on the surface of the solid base, which keeps the concentration of hydroxide ions in the solution phase to a minimum, thereby suppressing the hydrolysis of the chloropyrimidine.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling with a Hydrolysis-Sensitive Chloropyrimidine

This protocol provides a robust starting point for coupling a boronic acid with a sensitive chloropyrimidine substrate, designed to minimize hydrolysis.

Materials:

  • Hydrolysis-sensitive chloropyrimidine (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-dioxane or Toluene

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the chloropyrimidine, aryl boronic acid, and finely ground K₃PO₄.

  • Degassing: Seal the flask with a septum and purge with dry nitrogen or argon for 15-20 minutes. This is critical as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The use of anhydrous solvents is crucial to limit the primary source of water.

  • Catalyst Addition: Add the palladium catalyst to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Protocol 2: HPLC Method for Monitoring Hydrolysis

This method allows for the quantitative monitoring of the consumption of the starting material and the formation of the hydrolysis byproduct.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid or TFA

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA

  • Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and ramp up to a high concentration of Mobile Phase B (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector set to a wavelength where both the chloropyrimidine and hydroxypyrimidine have strong absorbance (e.g., 254 nm).

Expected Result: You will observe a peak for your chloropyrimidine starting material at a higher retention time. If hydrolysis is occurring, a new, more polar peak corresponding to the hydroxypyrimidine will appear at an earlier retention time. The relative peak areas can be used to estimate the extent of hydrolysis.

References

  • Title: Nucleophilic Aromatic Substitution. Source: Organic Chemistry (5th Edition) by Paula Yurkanis Bruice. URL: [Link]

  • Title: The Rates of Hydrolysis of some Chloro- and Hydroxy-pyrimidines. Source: Journal of the Chemical Society B: Physical Organic. URL: [Link]

  • Title: A Practical Synthesis of 2,4-Disubstituted Pyrimidines via Sequential, Site-Selective Suzuki-Miyaura Cross-Coupling Reactions. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: The Role of Water in the Suzuki-Miyaura Reaction: A Review. Source: Green Chemistry. URL: [Link]

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-(2-Chlorophenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic features of 2-(2-Chlorophenyl)pyrimidin-4-amine. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple data report. It offers a comparative framework, explaining the rationale behind spectral assignments by contrasting the title compound with structurally related analogues. The protocols and interpretations herein are grounded in fundamental spectroscopic principles to ensure both accuracy and educational value.

Introduction: The Need for Unambiguous Characterization

2-(2-Chlorophenyl)pyrimidin-4-amine belongs to a class of substituted pyrimidines, which are core scaffolds in many biologically active molecules and pharmaceutical agents.[1][2] Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where structure-activity relationships are paramount. NMR spectroscopy stands as the most powerful technique for the elucidation of molecular structure in solution. This guide details the expected ¹H and ¹³C NMR spectra of the title compound, providing a predictive blueprint for its characterization and a comparative analysis to highlight key substituent effects.

Foundational NMR Principles in Play

The NMR spectrum of 2-(2-Chlorophenyl)pyrimidin-4-amine is dictated by the interplay of its constituent parts: the pyrimidine ring, the 4-amino group, and the 2-(2-chlorophenyl) substituent.

  • Chemical Shift and Electronic Environment : The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups or atoms, such as the nitrogen atoms in the pyrimidine ring and the chlorine atom on the phenyl ring, decrease the electron density around nearby nuclei.[3] This "deshielding" effect causes the nuclei to resonate at a higher frequency (further downfield) in the NMR spectrum.[3][4] Conversely, electron-donating groups increase shielding and move signals upfield.

  • Spin-Spin Coupling : Protons on adjacent carbons interact through the bonding electrons, leading to the splitting of signals into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity of atoms.

  • Magnetic Anisotropy : The π-electron systems in the pyrimidine and phenyl rings generate their own local magnetic fields when placed in an external magnetic field. This anisotropic effect strongly deshields protons located on the periphery of the ring, causing them to appear at significantly downfield shifts (typically >7 ppm).[4]

Experimental Workflow: Acquiring High-Quality NMR Data

Reproducible and high-quality data begins with a robust experimental protocol. The following workflow is recommended for the analysis of 2-(2-Chlorophenyl)pyrimidin-4-amine.[5]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL DMSO-d₆) weigh->dissolve vortex 3. Vortex & Transfer (To 5 mm NMR Tube) dissolve->vortex instrument 4. Insert into Spectrometer (e.g., 400 MHz) vortex->instrument lock 5. Lock, Tune & Shim instrument->lock acquire 6. Acquire Spectra (¹H, ¹³C, DEPT-135) lock->acquire process 7. Fourier Transform & Phase Correction acquire->process reference 8. Reference Spectra (TMS or solvent peak) process->reference integrate 9. Integrate & Pick Peaks reference->integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Experimental Protocol
  • Sample Preparation :

    • Solvent Choice : Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves many heterocyclic compounds, and its hydrogen-bonding acceptor nature slows the exchange rate of N-H protons, often allowing them to be observed as distinct, sometimes broadened, signals.

    • Procedure : Accurately weigh 5-10 mg of 2-(2-Chlorophenyl)pyrimidin-4-amine and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆.[5] The sample should be vortexed until fully dissolved and then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : Standard single-pulse acquisition.

    • Spectral Width : -2 to 12 ppm.

    • Acquisition Time : 3-4 seconds.

    • Relaxation Delay : 2-5 seconds. A longer delay is crucial for accurate integration.

    • Number of Scans : 16-64, depending on concentration.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : Proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments) to yield singlets for each carbon.[5]

    • Spectral Width : 0 to 220 ppm.

    • Relaxation Delay : 2-5 seconds.

Spectral Interpretation and Analysis

The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of 2-(2-Chlorophenyl)pyrimidin-4-amine, with atom numbering as specified below.

Caption: Structure and numbering scheme for 2-(2-Chlorophenyl)pyrimidin-4-amine.

¹H NMR Spectrum Analysis (Predicted)
  • Amine Protons (-NH₂) : Expected to appear as a broad singlet around δ 6.5-7.5 ppm . The chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, these protons are readily observable.

  • Pyrimidine Ring Protons (H-6, H-5) :

    • H-6 : This proton is adjacent to ring nitrogen N-1 and will be deshielded. It is expected to appear as a doublet at approximately δ 8.0-8.2 ppm .

    • H-5 : This proton is coupled to H-6 and will appear as a doublet at a more upfield position, estimated around δ 6.6-6.8 ppm .

    • Coupling : H-5 and H-6 will show a characteristic ortho-coupling constant of ³J = 5-6 Hz.

  • Chlorophenyl Ring Protons (H-3' to H-6') : The ortho-chloro substituent breaks the symmetry of the phenyl ring, resulting in four distinct signals. These will appear as complex multiplets in the aromatic region (δ 7.3-7.8 ppm ). The precise pattern can be complex due to overlapping signals and second-order effects. A higher field spectrometer (≥400 MHz) is recommended for better resolution.[6]

¹³C NMR Spectrum Analysis (Predicted)
  • Pyrimidine Ring Carbons :

    • C-2, C-4, C-6 : These carbons are directly bonded to electronegative nitrogen atoms and will be significantly deshielded.[7][8]

      • C-2 : Attached to two nitrogens and the chlorophenyl group, predicted around δ 161-163 ppm .

      • C-4 : Attached to a nitrogen and the amino group, predicted around δ 163-165 ppm .

      • C-6 : Predicted around δ 157-159 ppm .

    • C-5 : This is the only C-H carbon on the pyrimidine ring and is expected to be the most shielded of the ring carbons, appearing around δ 105-108 ppm .

  • Chlorophenyl Ring Carbons : Six distinct signals are expected.

    • C-1' (ipso-carbon) : The carbon attached to the pyrimidine ring, predicted around δ 135-137 ppm .

    • C-2' (ipso-carbon) : The carbon bearing the chlorine atom, predicted around δ 132-134 ppm .

    • C-3', C-4', C-5', C-6' : These four carbons will resonate in the typical aromatic region of δ 127-132 ppm .[8] Their exact assignment would require advanced 2D NMR experiments like HSQC and HMBC.

Comparative Analysis: The Impact of Substituents

To understand the specific influence of the 2-chlorophenyl group, we can compare the predicted data with known analogues.

Table 1: Comparison with 2-Chloropyrimidin-4-amine

This comparison isolates the effect of adding the 2-chlorophenyl group at the C-2 position.

Position2-Chloropyrimidin-4-amine (Analogue)[1][2]2-(2-Chlorophenyl)pyrimidin-4-amine (Predicted)Effect of 2-Chlorophenyl Group
¹H NMR
H-6~7.9 ppm (d)~8.1 ppm (d)Downfield shift due to electronic effects.
H-5~6.3 ppm (d)~6.7 ppm (d)Downfield shift.
¹³C NMR
C-2~163 ppm~162 ppmMinor shift; C-Cl replaced by C-Aryl.
C-4~165 ppm~164 ppmMinor effect.
C-6~158 ppm~158 ppmNegligible effect.
C-5~107 ppm~106 ppmMinor effect.

Table 2: Comparison with 2-(4-Chlorophenyl)pyridine

This comparison highlights the differences between a pyridine and a pyrimidin-4-amine core.

Feature2-(4-Chlorophenyl)pyridine (Analogue)[9]2-(2-Chlorophenyl)pyrimidin-4-amine (Predicted)Rationale for Difference
Aromatic Protons4 pyridine protons, 4 phenyl protons2 pyrimidine protons, 4 phenyl protonsPyrimidine ring has fewer protons.
Heterocycle H-6~8.7 ppm~8.1 ppmThe 4-amino group is electron-donating, shielding H-6 relative to pyridine.
Additional SignalsNone-NH₂ (~7.0 ppm, br s), H-5 (~6.7 ppm, d)Presence of the amino group and the C5-H proton.
C-2~156 ppm~162 ppmAdditional N at position 3 in pyrimidine causes significant deshielding.
C-4~122 ppm~164 ppmDramatically deshielded in pyrimidine due to N-3 and the attached amino group.

Summary of Predicted NMR Data

The table below consolidates the predicted NMR data for the title compound in DMSO-d₆.

¹H NMR Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-68.0 - 8.2Doublet (d)~5-6Pyrimidine
Phenyl-H7.3 - 7.8Multiplet (m)-4H, Phenyl
-NH₂6.5 - 7.5Broad Singlet (br s)-2H, Amine
H-56.6 - 6.8Doublet (d)~5-6Pyrimidine
¹³C NMR Predicted δ (ppm) Assignment
C-4163 - 165Pyrimidine
C-2161 - 163Pyrimidine
C-6157 - 159Pyrimidine
C-1'135 - 137Phenyl (ipso)
C-2'132 - 134Phenyl (ipso-Cl)
Phenyl-CH127 - 1324C, Phenyl
C-5105 - 108Pyrimidine

Conclusion

The NMR characterization of 2-(2-Chlorophenyl)pyrimidin-4-amine is defined by a distinct set of spectral features. Key identifiers in the ¹H NMR spectrum include the pair of doublets for the pyrimidine protons H-5 and H-6, and a complex multiplet for the four protons of the ortho-substituted phenyl ring. In the ¹³C NMR spectrum, the three highly deshielded carbons of the pyrimidine ring (C-2, C-4, C-6) above 155 ppm are characteristic. This guide provides a robust framework for researchers to confidently identify and characterize this molecule, leveraging comparative data to understand the subtle yet significant electronic effects of its functional groups.

References

  • (No author given). Supporting Information - DOI. Available at: [Link]

  • Kokko, J. P., Goldstein, J. H., & Mandell, L. (1962). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society, 84(6), 1042-1045. Available at: [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1973). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Khimiya Geterotsiklicheskikh Soedinenii, (5), 673-677. Available at: [Link]

  • (No author given). [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. MDPI. Available at: [Link]

  • Silva, A. M. S. (2007). Advanced NMR techniques for structural characterisation of heterocyclic structures. Escola Superior Agrária de Bragança. Available at: [Link]

  • Rodrigues, L. M., Sivasubramanian, A., Pinto, E. M., & et al. (2009). NMR Analysis of a Series of Substituted Pyrazolo[3,4-D] Pyrimidines-4-Amines. ResearchGate. Available at: [Link]

  • (No author given). 1 H-NMR spectrum of para-substituted pyrimidine ER-6. ResearchGate. Available at: [Link]

  • (No author given). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

  • (No author given). 2-Chloropyridin-4-amine. PubChem. Available at: [Link]

  • (No author given). Chemical shifts. University of Regensburg. Available at: [Link]

  • (No author given). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... ResearchGate. Available at: [Link]

  • (No author given). Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz,... ResearchGate. Available at: [Link]

  • Bharanidharan, S., & Myvizhi, P. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). International Journal of Pure and Applied Mathematics. Available at: [Link]

  • Bharanidharan, S., & Myvizhi, P. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. ResearchGate. Available at: [Link]

  • (No author given). (2024). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • Al-Farhan, K. A. (2012). 2-Chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(2), o302. Available at: [Link]

  • (No author given). Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. Wired Chemist. Available at: [Link]

  • Al-Farhan, K. A. (2012). 2-Chloropyrimidin-4-amine. ResearchGate. Available at: [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Chlorophenyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 2-(2-Chlorophenyl)pyrimidin-4-amine, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist, explaining the causality behind each safety measure to build a culture of intrinsic laboratory safety.

Hazard Assessment: Understanding the Risks

2-(2-Chlorophenyl)pyrimidin-4-amine is an aromatic amine, a class of compounds that requires careful handling. Based on available safety data, the primary hazards are associated with direct contact and inhalation.[1][2][3] The compound is typically a solid powder, which increases the risk of aerosolization and inadvertent inhalation or contamination of surfaces.[4]

Table 1: Hazard and Protection Summary

Route of ExposureAssociated HazardPrimary Protective MeasureRationale
Skin Contact Causes skin irritation; Harmful in contact with skin.[1][2][5][6]Chemical-resistant gloves, lab coat.Prevents direct contact with the solid or solutions, minimizing local irritation and potential systemic absorption.
Eye Contact Causes serious eye irritation.[1][4][5][6]Safety glasses with side shields or chemical splash goggles.Protects mucous membranes of the eyes from dust particles and splashes.
Inhalation Irritating to the respiratory system; May be harmful if inhaled.[1][2]Engineering controls (fume hood); Respirator if needed.Minimizes the entry of fine particles into the respiratory tract, preventing irritation and potential toxicity.
Ingestion Harmful if swallowed.[1][2]Strict hygiene protocols (no eating/drinking in the lab), glove removal.Prevents transfer of the chemical from contaminated hands or surfaces to the mouth.

Core and Situational PPE: A Decision-Based Approach

The selection of PPE is not static; it must adapt to the specific experimental context. The following workflow illustrates a decision-making process for selecting appropriate PPE when handling 2-(2-Chlorophenyl)pyrimidin-4-amine.

PPE_Selection_Workflow cluster_ppe PPE Levels start Start: Assess Task is_solid Handling solid powder? start->is_solid is_solution Working with solution? is_solid->is_solution No weighing Weighing or transferring powder? is_solid->weighing Yes aerosol_risk High potential for aerosolization (e.g., vortexing, sonicating)? is_solution->aerosol_risk Yes base_ppe Core PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat is_solution->base_ppe No weighing->base_ppe No (e.g., handling sealed container) fume_hood Mandatory: Perform task in a certified Chemical Fume Hood weighing->fume_hood Yes aerosol_risk->base_ppe No goggles Upgrade to: Chemical Splash Goggles aerosol_risk->goggles Yes respirator Add: NIOSH-approved N95 Respirator fume_hood->respirator

Caption: PPE selection workflow for handling 2-(2-Chlorophenyl)pyrimidin-4-amine.

Core PPE Requirements (For all operations)
  • Hand Protection : Wear nitrile gloves. Nitrile provides excellent protection against incidental splashes and contact with many chemicals. For prolonged work or when handling solutions, consider double-gloving. Always wash hands thoroughly after removing gloves.[7][8]

  • Body Protection : A long-sleeved laboratory coat is mandatory to protect skin and personal clothing from contamination.[7]

  • Eye Protection : At a minimum, safety glasses with side shields are required.[8]

Situational PPE Enhancements
  • Handling Solid Powder : Any task that involves weighing or transferring the solid compound must be performed within a certified chemical fume hood to contain airborne particles.[9] In this scenario, adding a NIOSH-approved N95 respirator is a critical measure to prevent inhalation.[7]

  • Working with Solutions : When handling solutions, the primary risk shifts from inhalation of dust to splashes. It is highly recommended to upgrade from safety glasses to chemical splash goggles for more complete protection.[8]

  • High-Energy Operations : Procedures like sonicating or vortexing solutions can generate aerosols. These tasks should always be conducted in a fume hood, and the use of chemical splash goggles is essential.

Operational Guide: Donning and Doffing Procedures

The order in which PPE is put on and taken off is as important as the equipment itself. An incorrect removal sequence can lead to self-contamination.

Donning_Doffing_Sequence cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles / Safety Glasses don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles / Safety Glasses doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 wash wash doff4->wash FINISH: Wash Hands Thoroughly

Caption: Standard donning and doffing sequence for laboratory PPE.

Step-by-Step Handling Protocol
  • Preparation : Before handling the chemical, ensure the fume hood is operational, the work area is clean, and all necessary PPE is readily available.

  • Donning : Follow the donning sequence outlined in the diagram above. Ensure gloves are pulled over the cuffs of the lab coat.

  • Handling : Conduct all manipulations that could generate dust or aerosols deep within the chemical fume hood.[9] Use tools like spatulas carefully to avoid creating dust clouds.

  • Post-Handling : After use, securely close the primary container. Decontaminate any surfaces that may have been exposed.

  • Doffing : Follow the doffing sequence carefully to avoid contact with the contaminated exterior of the PPE.

  • Hygiene : Immediately wash hands with soap and water after removing all PPE.[7]

Emergency and Disposal Plans

In Case of Exposure
  • Skin Contact : Immediately remove contaminated clothing and rinse the affected skin area with plenty of soap and water for at least 15 minutes.[1][10] Seek medical attention if irritation persists.[1]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][10]

  • Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[1][2]

Disposal of Contaminated Materials

Proper disposal is a critical final step in the safe handling workflow.

  • Chemical Waste : 2-(2-Chlorophenyl)pyrimidin-4-amine is a halogenated organic compound. It must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[11][12] It should never be mixed with non-halogenated waste streams.[13] Incineration at high temperatures is a common and effective disposal method for such compounds.[14][15]

  • Contaminated PPE : Disposable items such as gloves, bench paper, and N95 respirators that have come into contact with the chemical must be considered hazardous waste. Place them in a sealed, labeled hazardous waste bag for disposal according to your institution's guidelines. Do not discard them in regular trash.

By adhering to these rigorous, evidence-based PPE and handling protocols, you can effectively mitigate the risks associated with 2-(2-Chlorophenyl)pyrimidin-4-amine, ensuring a safe environment for groundbreaking research.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Thermo Fisher Scientific. (2011, April 14). Safety Data Sheet for 4-Chloro-2-pyridinamine.
  • Albaugh, LLC. (2014, August 15). Safety Data Sheet for 2,4-D AMINE 4. CDMS.net.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPS.
  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. OSHA Safety Training for Agriculture.
  • VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Key Organics. (2025, May 22). Safety Data Sheet for 7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of Regensburg. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Chloropyrimidine.
  • Thermo Fisher Scientific. (2009, October 14). Safety Data Sheet for 2-Chloropyridin-4-amine.
  • ResearchGate. (2017, June). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • TCI Chemicals. (2024, November 26). Safety Data Sheet for N-(4-Aminophenyl)maleimide.
  • Enamine. (n.d.). Safety Data Sheet for 2-(2-chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile.
  • Echemi. (n.d.). 2-(4-AMINO-2-CHLOROPHENYL)ACETONITRILE Safety Data Sheets.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.